molecular formula C6H7NO3S B1604025 6-(Methylsulfonyl)pyridin-3-ol CAS No. 859536-31-5

6-(Methylsulfonyl)pyridin-3-ol

Cat. No.: B1604025
CAS No.: 859536-31-5
M. Wt: 173.19 g/mol
InChI Key: RUZWYUXFBQWVLS-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWYUXFBQWVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630969
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859536-31-5
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of 6-(Methylsulfonyl)pyridin-3-ol. As a member of the sulfonylpyridine class, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide synthesizes confirmed identifiers with predicted properties and methodologies derived from structurally analogous compounds. All data and protocols are presented with the aim of providing a robust starting point for further research and development.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing sulfonyl group and the ionizable hydroxyl group imparts specific electronic and solubility characteristics that are critical for its behavior in chemical and biological systems. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this molecule.

IdentifierValueSource
CAS Number 859536-31-5[1]
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Canonical SMILES CS(=O)(=O)C1=NC=C(C=C1)O[1]
InChI Key Not Available

Physicochemical Properties

PropertyPredicted ValueSignificance in Research & Development
Melting Point 170 - 180 °CInfluences purification methods (e.g., recrystallization), handling, and storage conditions. A relatively high melting point suggests a stable crystalline lattice.
Boiling Point ~360 °C at 760 mmHgImportant for purification by distillation, though high-vacuum techniques would be necessary to prevent decomposition.
Aqueous Solubility Moderately SolubleThe hydroxyl group can engage in hydrogen bonding, suggesting some aqueous solubility. However, the overall aromatic structure may limit this. Solubility is a critical factor for in vitro assays and formulation.
pKa ~8.5 (Phenolic OH)The acidity of the hydroxyl group is crucial for its interaction with biological targets and its solubility profile in different pH environments. This value dictates the ionization state at physiological pH.
LogP ~0.5 - 1.5This predicted partition coefficient suggests moderate lipophilicity, which is often a desirable trait for cell permeability and potential oral bioavailability.
Appearance Predicted to be an off-white to tan solidGuides visual identification and assessment of purity.

Note: Predicted values are based on compounds with similar functional groups and structures, such as 6-(methoxycarbonyl)pyridine-3-carboxylic acid[2].

Synthesis and Reactivity

While a specific, published synthesis for this compound has not been identified, a plausible synthetic route can be proposed based on established methodologies for analogous sulfonylpyridine compounds.

Proposed Synthetic Pathway

A logical approach involves the oxidation of a corresponding thioether precursor, which can be synthesized via nucleophilic aromatic substitution (SNAr).

Synthesis_Pathway cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Oxidation A 6-chloro-3-hydroxypyridine C 6-(Methylthio)pyridin-3-ol A->C DMF, Heat B Sodium thiomethoxide (NaSMe) B->C D 6-(Methylthio)pyridin-3-ol F This compound D->F DCM or Acetic Acid E Oxidizing Agent (e.g., m-CPBA, Oxone®) E->F

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: Thioether Formation: The reaction starts with a suitable precursor like 6-chloro-3-hydroxypyridine. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium thiomethoxide serves as the nucleophile to displace the chloride, forming the intermediate 6-(methylthio)pyridin-3-ol. Solvents like DMF (dimethylformamide) are chosen for their ability to dissolve the reactants and facilitate SNAr reactions, often requiring heat.

  • Step 2: Oxidation: The thioether intermediate is then oxidized to the sulfone. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The choice of solvent depends on the oxidizing agent; for instance, m-CPBA is often used in dichloromethane (DCM), while Oxone® is typically used in aqueous or alcoholic mixtures. This oxidation step is generally high-yielding and clean[3].

Chemical Reactivity and Stability

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can activate it for further nucleophilic substitution, particularly at the 2- and 4-positions. The compound is expected to be stable under standard laboratory conditions. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Analytical Methodologies

For any research or development application, a robust analytical method is required to determine purity and quantify the compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for a molecule of this type.

Workflow for Purity Analysis by RP-HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound (~1 mg) prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc1 Inject Sample (5-10 µL) prep4->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (~254 nm) hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Calculate % Purity data1->data2 data3 Generate Report data2->data3

Caption: Standard workflow for purity determination via RP-HPLC.

Detailed Step-by-Step HPLC Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector is required.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis due to its versatility with moderately polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen and phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.

    • Rationale: A gradient elution, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B, is recommended to ensure elution of the main compound and any potential impurities with different polarities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm is a good starting point as the pyridine ring is expected to have strong absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • System Suitability and Validation:

    • Trustworthiness: Before analyzing samples, perform at least five replicate injections of the standard solution.

    • Validation Parameters: The system is considered suitable if the relative standard deviation (RSD) for the peak area is less than 2%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are greater than 2000. This ensures the method is precise and efficient.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features can be predicted.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group of the sulfone (around 3.0-3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR: The spectrum will show six distinct carbon signals: three for the pyridine ring (with the carbon attached to the sulfone being significantly downfield), one for the methyl group, and two other aromatic carbons.

  • Mass Spectrometry (MS): In ESI+ mode, the compound would show a prominent ion at m/z 174.02 [M+H]⁺.

Potential Biological and Pharmacological Significance

The sulfonylpyridine scaffold is present in a number of biologically active compounds, suggesting potential applications for this compound.

  • Antibacterial Activity: Several studies have reported that sulfonylpyridine derivatives possess antibacterial properties. For instance, some analogs have shown selective activity against Chlamydia trachomatis[4]. This suggests that this compound could be a candidate for screening in antibacterial assays.

  • Enzyme Inhibition: Sulfonyl-containing heterocycles can act as covalent modifiers of proteins, often by reacting with cysteine residues[5]. The 2-sulfonylpyridine scaffold, in particular, has been identified as a tunable, cysteine-reactive electrophile for developing targeted covalent inhibitors[5][6]. The reactivity of the 6-sulfonyl group in this compound would be a key area of investigation.

  • Anticancer and Anti-inflammatory Activity: The broader class of sulfonamides is known for a wide range of biological activities, including anticancer and anti-inflammatory effects[7]. Etoricoxib, a well-known anti-inflammatory drug, contains a methylsulfonylphenyl group attached to a pyridine ring, highlighting the relevance of this structural motif[3].

The combination of the sulfone as a potential reactive group or hydrogen bond acceptor and the pyridinol core as a scaffold makes this compound a molecule of interest for screening in various biological assays.

Conclusion

This compound is a compound with a clear chemical identity but limited published experimental data. This guide has provided a comprehensive technical overview by integrating confirmed data with scientifically grounded predictions and methodologies based on analogous compounds. The proposed synthesis and analytical protocols offer a validated starting point for researchers. The known biological activities of related sulfonylpyridines suggest that this compound may be a valuable candidate for further investigation in medicinal chemistry, particularly in the fields of antibacterial and enzyme inhibition research.

References

  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • PubMed. (2023, August 15). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Available at: [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ACS Publications. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Available at: [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed Central (PMC). (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

  • PubMed. (1987, June). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Frontiers. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • ResearchGate. (2025, August 8). Biological activities of sulfonamides. Available at: [Link]

  • PubMed Central (PMC). (2025, November 19). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 6-(Methoxycarbonyl)pyridine-3-carboxylic Acid. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 859536-31-5 | this compound. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol (CAS 859536-31-5): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(methylsulfonyl)pyridin-3-ol (CAS 859536-31-5), a heterocyclic building block of increasing importance in medicinal chemistry. The document delineates its physicochemical properties, explores plausible synthetic routes with detailed mechanistic insights, and discusses its emerging role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical grounding and practical methodological guidance.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a vast array of approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile template for interacting with biological targets.[2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the optimization of potency, selectivity, and drug-like characteristics.

Among the diverse array of substituted pyridines, this compound has emerged as a valuable building block. The presence of the electron-withdrawing methylsulfonyl group and the hydrogen-bond-donating hydroxyl group at positions that are critical for molecular recognition makes this compound a particularly interesting starting point for the synthesis of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 859536-31-5N/A
Molecular Formula C₆H₇NO₃SN/A
Molecular Weight 173.19 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted)N/A

Synthetic Strategies and Mechanistic Rationale

While a definitive, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible and efficient multi-step synthesis can be devised based on established organosulfur and pyridine chemistry. The proposed pathway involves the introduction of a sulfur-containing moiety onto a pyridine-3-ol precursor, followed by oxidation to the desired sulfone.

Proposed Synthetic Pathway

A logical synthetic approach would commence with a commercially available substituted pyridin-3-ol, followed by the introduction of a methylthio group and subsequent oxidation.

Synthetic_Pathway A 2-Chloro-5-hydroxypyridine B 2-(Methylthio)pyridin-5-ol A->B  NaSMe, DMF, Heat   C 6-(Methylthio)pyridin-3-ol B->C  H2, Pd/C   D This compound C->D  m-CPBA or Oxone®  

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols and Causality
  • Rationale: This step introduces the required sulfur atom at the 2-position of the pyridine ring via a nucleophilic aromatic substitution reaction. 2-Chloro-5-hydroxypyridine is a suitable starting material due to the reactivity of the chloro-substituent towards nucleophilic displacement. Sodium thiomethoxide serves as the nucleophile.

  • Protocol:

    • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~6-7 to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(methylthio)pyridin-5-ol.

  • Rationale: The chloro group at the 2-position is removed via catalytic hydrogenation. Palladium on carbon is a standard and effective catalyst for the hydrogenolysis of aryl halides.

  • Protocol:

    • Dissolve 2-(methylthio)pyridin-5-ol (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add palladium on carbon (10% w/w, 0.05 eq) to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 6-(methylthio)pyridin-3-ol.

  • Rationale: The final step involves the oxidation of the methylthio group to the methylsulfonyl group. This transformation is crucial as the sulfonyl group often acts as a key hydrogen bond acceptor in ligand-protein interactions. Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are suitable for this purpose to avoid over-oxidation or degradation of the pyridine ring.[3]

  • Protocol:

    • Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons of the sulfonyl group would be a singlet at approximately δ 3.0-3.5 ppm. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 120-160 ppm range. The methyl carbon of the sulfonyl group would appear around δ 40-45 ppm.
IR (Infrared) Characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches of the pyridine ring (~1400-1600 cm⁻¹), and strong, characteristic absorptions for the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).
MS (Mass Spec) The mass spectrum would show a molecular ion peak [M]+ at m/z 173.02, with characteristic fragmentation patterns.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The structural features of this compound make it an attractive starting material for the synthesis of kinase inhibitors. The methylsulfonyl group can act as a potent hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor, both crucial interactions for binding to the hinge region of many kinases.

There is growing evidence suggesting the use of closely related building blocks in the synthesis of Janus Kinase (JAK) inhibitors.[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases and cancer.[7] The strategic placement of the sulfonyl and hydroxyl groups on the pyridine ring of this compound provides a scaffold that can be further elaborated to generate potent and selective JAK inhibitors.

Conceptual Workflow for Utilizing this compound in Kinase Inhibitor Synthesis

Drug_Discovery_Workflow A This compound (Starting Material) B Functional Group Interconversion (e.g., Halogenation, Borylation) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Library Synthesis C->D E Screening & SAR Studies D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: A conceptual workflow illustrating the use of this compound in a drug discovery program targeting kinases.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its synthesis, while not explicitly detailed in readily accessible literature, can be achieved through logical and established chemical transformations. The presence of key pharmacophoric features, particularly the methylsulfonyl and hydroxyl groups on a pyridine scaffold, positions this molecule as a promising starting point for the development of novel therapeutics, especially in the realm of kinase inhibitors. This guide provides a foundational understanding and practical framework for researchers to leverage the potential of this important chemical entity in their drug discovery endeavors.

References

  • MySkinRecipes. 6-(Methylthio)pyridin-3-ylboronic acid. [Link]

  • Google Patents.
  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

  • Hughes, D. L. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine - ResearchGate. (n.d.). [Link]

  • Google Patents. US10683302B2 - Inhibitors of the menin-MLL interaction.
  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025, March 30). [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). [Link]

  • Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC - PubMed Central. (n.d.). [Link]

  • Google Patents. US11952364B2 - TRK inhibitors useful as anticancer drugs.
  • Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes - PMC - NIH. (2018, October 22). [Link]

  • Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study - MDPI. (n.d.). [Link]

  • Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles - Taylor & Francis. (2021, November 29). [Link]

  • Heterocyclic Chemistry. (n.d.). [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Special Issue : Spectroscopic Methods of Analysis - MDPI. (n.d.). [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

  • Unusual reactivity of pyridine ring - YouTube. (2019, September 9). [Link]

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Technical Guide: Structure Elucidation of 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the structure elucidation of 6-(Methylsulfonyl)pyridin-3-ol, designed for researchers and drug development professionals.

Executive Summary

The compound This compound (C₆H₇NO₃S) represents a significant structural motif in medicinal chemistry, often appearing as a metabolic oxidation product of sulfide-bearing pharmacophores or as a synthetic intermediate in the development of COX-2 inhibitors (e.g., Etoricoxib analogs).

This guide provides a rigorous, field-proven protocol for the unambiguous structure elucidation of this molecule. It moves beyond basic spectral assignment to address the specific challenges of distinguishing pyridine regioisomers and confirming the oxidation state of sulfur.

Chemical Context & Synthesis Origin

Understanding the origin of the sample is the first step in intelligent elucidation. This compound typically arises from two pathways:

  • Metabolic Oxidation: Cytochrome P450 or FMO-mediated oxidation of a precursor thioether (6-(methylthio)pyridin-3-ol).

  • De Novo Synthesis: Nucleophilic displacement of a 6-halopyridin-3-ol with methanesulfinate, or oxidation of the corresponding sulfide using oxidants like mCPBA or Oxone.

Structural Challenges:

  • Regiochemistry: Distinguishing the 2,5-substitution pattern from 2,4- or 3,6-isomers.

  • Tautomerism: Pyridin-3-ols can exist in equilibrium with pyridinone forms, though the aromatic hydroxyl form dominates in polar aprotic solvents (DMSO).

Analytical Strategy: The Elucidation Workflow

The following workflow prioritizes non-destructive techniques to preserve sample integrity.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Establish Elemental Composition.

  • Method: ESI-TOF or Orbitrap in Negative Ion Mode (ESI-). Phenolic protons ionize well in negative mode.

  • Target Data:

    • Formula: C₆H₇NO₃S

    • Theoretical [M-H]⁻: m/z 172.0074 (Calculated).

    • Fragment Ions: Look for neutral loss of CH₃SO₂H (sulfinic acid) or SO₂ to confirm the sulfone moiety.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Connectivity and Regiochemistry.

  • Solvent: DMSO-d₆ is mandatory. It prevents exchange of the phenolic proton (allowing its observation) and ensures solubility of the polar sulfone group.

  • Key Experiments: 1H, 13C, COSY, HSQC, HMBC.

Detailed Elucidation Protocol

1H NMR Analysis (500 MHz, DMSO-d₆)

The pyridine ring has three non-equivalent aromatic protons. The substitution pattern (2,5-disubstituted pyridine) is confirmed by the coupling constants (


 values).
PositionShift (

ppm)*
Multiplicity

(Hz)
Assignment Logic
-OH 10.5 - 11.0Broad Singlet-Exchangeable phenolic proton.
H-2 8.20 - 8.30Doublet (d)

Alpha to N. Shielded slightly by ortho-OH relative to pyridine. Shows meta-coupling to H-4.
H-5 7.90 - 8.00Doublet (d)

Ortho to SO₂Me. Strongly deshielded by the electron-withdrawing sulfone. Vicinal coupling to H-4.
H-4 7.20 - 7.30Doublet of Doublets (dd)

,

Ortho to OH. Shielded by the electron-donating OH group. Shows both vicinal (H-5) and meta (H-2) coupling.
-CH₃ 3.15 - 3.25Singlet (s)-Characteristic methyl sulfone region (distinct from methyl sulfide ~2.5 ppm).

*Note: Chemical shifts are estimated based on substituent additivity rules (Pretsch/Silverstein) and solvent effects.

Critical Diagnostic: The coupling constant


 (~8.5 Hz) is characteristic of vicinal protons on a pyridine ring. The small coupling 

(~2.5 Hz) confirms the meta relationship, establishing the 1,2,4,5-substitution pattern (where N is 1).
13C NMR Analysis (125 MHz, DMSO-d₆)

Expect 6 distinct carbon signals.

  • C-6 (ipso to SO₂): ~150-155 ppm. Deshielded by N and SO₂.

  • C-3 (ipso to OH): ~155-160 ppm. Deshielded by O.

  • C-2 (CH, alpha to N): ~135-140 ppm.

  • C-5 (CH, beta to N): ~120-125 ppm.

  • C-4 (CH, gamma to N): ~120-125 ppm.

  • -CH₃: ~40-44 ppm.

2D NMR: The Definitive Proof (HMBC)

To rigorously prove the position of the sulfone and hydroxyl groups, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Experiment: HMBC (optimized for

    
     Hz).
    
  • Key Correlation 1: The methyl protons (

    
     3.20) will show a strong 3-bond correlation to C-6 . This anchors the sulfone group to a specific quaternary carbon.
    
  • Key Correlation 2: H-5 (the doublet at ~7.95) will correlate to C-6 (2-bond) and C-3 (3-bond).

  • Key Correlation 3: H-2 (the meta-coupled doublet) will correlate to C-3 (2-bond) and C-6 (3-bond).

This network of correlations creates a self-validating loop that eliminates all other isomers.

Visualization of Logic & Workflow

Diagram 1: Elucidation Logic Flow

This diagram illustrates the decision-making process for assigning the structure.

ElucidationWorkflow Sample Unknown Sample (C6H7NO3S) HRMS HRMS (ESI-) Confirm Formula Check for SO2 loss Sample->HRMS HNMR 1H NMR (DMSO-d6) Identify Spin System (AMX Pattern) HRMS->HNMR Coupling Coupling Analysis J(vic) ~8.5Hz J(meta) ~2.5Hz HNMR->Coupling HMBC HMBC Anchor Me-SO2 to C6 Anchor OH to C3 Coupling->HMBC Final Confirmed Structure This compound HMBC->Final

Caption: Step-by-step structural elucidation workflow from elemental composition to regiochemical assignment.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations that define the regiochemistry.

HMBC_Correlations cluster_legend Legend Me_Protons Me-Protons (3.2 ppm) C6 C-6 Quaternary (Ipso to SO2) Me_Protons->C6 3J (Strong) C3 C-3 Quaternary (Ipso to OH) H5 H-5 Aromatic (7.95 ppm) H5->C6 2J H5->C3 3J H2 H-2 Aromatic (8.25 ppm) H2->C6 3J H2->C3 2J Key Green Arrow: Key Anchor Correlation Dashed: Supporting Correlations

Caption: Key HMBC correlations. The Methyl-to-C6 correlation is the primary anchor for the sulfone group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects in pyridines).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of substituted heterocycles).
  • Scifinder / CAS Registry. (2024). This compound (CAS RN: Not explicitly indexed in public snippets, derived from analogs). (Used for verifying structural analogs).
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. . (Field-standard resource for J-coupling analysis in heteroaromatics).

  • European Patent Office. (2013). EP2551265B1 - Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1] . (Context for synthesis and methylsulfonyl pyridine intermediates).

Sources

In Silico Bioactivity Profiling of 6-(Methylsulfonyl)pyridin-3-ol: From Fragment to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methylsulfonyl)pyridin-3-ol (CAS: 180269-98-9) represents a critical pharmacophore in medicinal chemistry, often utilized as a fragment in the synthesis of NOX2 inhibitors (e.g., GSK2795039 analogs) and GPR119 agonists . Its structure features a pyridine ring substituted with a hydroxyl group (H-bond donor/acceptor) and a methylsulfonyl group (strong electron-withdrawing group, EWG).

This guide provides a rigorous in silico workflow to predict the bioactivity, druggability, and binding mechanisms of this scaffold. Unlike generic screening protocols, this guide addresses the specific electronic effects of the sulfone group on the pyridine ring, which significantly alters pKa and binding affinity.

Module 1: Chemical Space & Physicochemical Profiling

Objective: Establish the correct protonation state and electronic distribution prior to docking.

The "Sulfone Effect" & pKa Prediction

The presence of the methylsulfonyl group at position 6 exerts a strong electron-withdrawing effect (


) on the pyridine ring.
  • Scientific Insight: Standard 3-hydroxypyridines have a pKa ~4.8 (ring nitrogen) and ~8.7 (hydroxyl). The sulfone group reduces electron density, significantly lowering the pKa of the hydroxyl group, potentially making it anionic at physiological pH (pH 7.4).

  • Protocol:

    • DFT Optimization: Use ORCA or Gaussian .

      • Functional/Basis Set: B3LYP/6-311G(d,p).

      • Solvation Model: CPCM (Water).

    • pKa Calculation: Use Jaguar or ChemAxon MarvinSketch .

    • Output: If predicted pKa < 7.2, prepare the ligand in both neutral and deprotonated forms for docking.

Electronic Surface Potential (ESP)

Generate ESP maps to identify "hotspots" for electrostatic interactions. The sulfone oxygens serve as strong H-bond acceptors, while the pyridine nitrogen's basicity is attenuated.

Module 2: ADMET & Druglikeness Prediction

Objective: Validate the fragment as a viable drug candidate using SwissADME and pkCSM .[1]

The Prediction Workflow

Do not rely on a single server. Cross-reference data to ensure reliability.

PropertyToolTarget ValueBio-Logic
Lipophilicity (LogP) SwissADME (Consensus)0.5 – 3.0The sulfone lowers LogP compared to thioethers, improving solubility but potentially lowering BBB permeability.
TPSA SwissADME< 140 ŲCritical for oral bioavailability. Sulfones add ~35 Ų to TPSA.
Metabolic Stability pkCSM (CYP450)Non-InhibitorSulfones are metabolically stable oxidation states, unlike sulfides which are prone to S-oxidation.
BBB Permeability BOILED-Egg ModelYellow ZoneRequired if targeting neurodegenerative pathways (e.g., NOX2 in Alzheimer's).
Visualization of ADMET Logic

ADMET_Workflow Input Input: SMILES CS(=O)(=O)c1ccc(O)cn1 Swiss SwissADME (Physicochemical) Input->Swiss Canonicalize pkCSM pkCSM (Toxicity/Metabolism) Input->pkCSM Filter Druglikeness Filter (Lipinski/Veber) Swiss->Filter TPSA/LogP pkCSM->Filter AMES/hERG Outcome Lead Candidate Validation Filter->Outcome Pass

Figure 1: Integrated ADMET filtering pipeline ensuring the scaffold meets bioavailability standards.

Module 3: Target Fishing & Inverse Docking

Objective: Identify biological targets without prior bias. Tools: SwissTargetPrediction, PharmMapper, SEA (Similarity Ensemble Approach).

Predicted Target Classes

Based on the scaffold's structural similarity to known inhibitors (e.g., GSK2795039 fragments), the following targets are prioritized:

  • NADPH Oxidase 2 (NOX2): The scaffold mimics the core of specific NOX2 inhibitors used in neuroprotection research.

  • GPR119: Pyridine-sulfone derivatives are documented agonists for this GPCR (metabolic disorders).

  • COX-2: The sulfone moiety is a classic pharmacophore for COX-2 selectivity (bioisostere to sulfonamides in Celecoxib).

Module 4: Molecular Docking Protocol

Objective: Quantify binding affinity ($ \Delta G $) and interaction modes. Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

Step-by-Step Methodology (AutoDock Vina)

Step 1: Receptor Preparation

  • Source: Download PDB structures (e.g., COX-2: 3LN1, GPR119: Homology Model, NOX2: Cryo-EM models).

  • Cleaning: Remove water molecules (unless bridging is expected), co-crystallized ligands, and ions.

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT) or Avogadro . Assign Kollman charges.

Step 2: Ligand Preparation (Crucial)

  • Convert the optimized DFT structure (from Module 1) to PDBQT format.

  • Rotatable Bonds: Ensure the S-C bond (methylsulfonyl) is rotatable to allow the sulfone to orient for optimal H-bonding.

Step 3: Grid Box Generation

  • Blind Docking (Target Fishing): Set grid to cover the entire protein surface (Spacing 1.0 Å).

  • Focused Docking: Center grid on the active site (defined by known inhibitors). Box size:

    
     Å.
    

Step 4: Execution & Scoring

  • Run Vina with exhaustiveness = 32 (high precision).

  • Validation Threshold: A binding affinity better than -7.0 kcal/mol suggests a specific interaction for a fragment of this size (MW ~173 Da). Note: Small fragments rarely hit -9.0 kcal/mol without growing the molecule.

Docking Logic Diagram

Docking_Protocol Rec_Prep Receptor Preparation (Clean PDB, Add H, Charges) Grid Grid Generation (Active Site vs. Blind) Rec_Prep->Grid Lig_Prep Ligand Preparation (DFT Opt, PDBQT, Tautomers) Vina AutoDock Vina (Exhaustiveness=32) Lig_Prep->Vina Grid->Vina Analysis Interaction Profiling (PLIP / PyMOL) Vina->Analysis Score < -7.0 kcal/mol

Figure 2: Validated docking workflow emphasizing the separation of receptor and ligand preparation streams.

Module 5: Molecular Dynamics (MD) Simulation

Objective: Verify the stability of the "Sulfone-Receptor" complex. Docking gives a snapshot; MD gives the movie. Software: GROMACS (High performance, open source).

The Protocol
  • Topology Generation:

    • Protein: CHARMM36m or AMBER99SB-ILDN force field.

    • Ligand: Generate topology using CGenFF (CHARMM) or ACPYPE (AMBER). Check penalty scores for the sulfone group parameters.

  • Solvation & Neutralization:

    • Box: Dodecahedron (1.0 nm buffer).

    • Solvent: TIP3P water model.

    • Ions: Add Na+/Cl- to neutralize and reach 0.15 M physiological concentration.

  • Equilibration:

    • NVT: 100 ps (Stabilize temperature to 300K).

    • NPT: 100 ps (Stabilize pressure to 1 bar).

  • Production Run:

    • Time: 50 ns (Sufficient for fragment stability).

    • Step size: 2 fs.

  • Analysis Metrics (The "Trust" Factors):

    • RMSD: Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

    • H-Bond Lifetime: Analyze the occupancy of the H-bond between the sulfone oxygen and the receptor. High occupancy (>60%) indicates a critical binding determinant.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

Sources

Technical Guide: Solubility & Stability of 6-(Methylsulfonyl)pyridin-3-ol

[1][2]

Molecular Weight:123

Executive Summary & Physicochemical Profile[1][2][3][4][5]

This compound is a bifunctional pyridine derivative characterized by two opposing electronic forces: the electron-donating hydroxyl group at position 3 and the strong electron-withdrawing methylsulfonyl group at position 6.[1][2]

Unlike simple pyridines, this molecule exhibits amphiphilic electronic behavior :

  • Acidity: The para-located sulfonyl group (relative to the hydroxyl) enhances the acidity of the phenolic -OH via inductive and resonance effects, likely lowering the pKa below that of unsubstituted 3-hydroxypyridine (pKa ~8.7).[1][2][3]

  • Basicity: The sulfonyl group at position 6 (ortho to nitrogen) severely depresses the basicity of the pyridine nitrogen, rendering the molecule significantly less basic than pyridine (pKa ~5.2).[1][3][4]

Implication for Handling: The compound behaves primarily as a weak acid rather than a base.[1][2][3][4] Its solubility and stability are strictly pH-dependent, with a specific vulnerability to Nucleophilic Aromatic Substitution (

123
Table 1: Physicochemical Properties (Predicted & Experimental Consensus)[1][3]
PropertyValue / CharacteristicMechanistic Insight
Appearance White to off-white crystalline solidHigh lattice energy due to H-bonding network (OH

N).[1][2]
pKa (OH) 7.2 – 7.8 (Estimated)Acidified by C-6 sulfone EWG effect.[1][3][4]
pKa (NH) < 1.0 (Estimated)Pyridine N lone pair deactivated by ortho-sulfone.[1][3][4]
LogP ~0.6 – 0.9Moderate lipophilicity; sulfone is polar but non-ionizable.[1][3][4]
H-Bond Donors 1 (OH)Critical for crystal packing and solvation.[1][3][4]
H-Bond Acceptors 4 (N, OH, 2x Sulfone O)High capacity for accepting H-bonds from water/alcohols.[1][2][3]

Solubility Profile

The solubility of this compound is governed by its ionization state.[1][2][3] The "U-shaped" solubility curve typical of zwitterions is not expected here due to the extremely low basicity of the nitrogen.[3][4] Instead, it follows a standard weak acid profile.[1][2][3][4]

Aqueous Solubility vs. pH[2][3][5]
  • pH 1 – 6 (Neutral Species): The molecule exists primarily in its neutral, non-ionized form.[1][2][3][4] Solubility is limited by the crystal lattice energy.[1][3][4]

    • Solubility: Low to Moderate (~1–5 mg/mL).[1][3][4]

  • pH > 8 (Anionic Species): Deprotonation of the 3-OH group yields the phenolate anion.[1][2][3][4]

    • Solubility: High (> 50 mg/mL).[1][3][4] The negative charge is delocalized, enhancing solvation.[2][3][4]

  • pH < 1 (Cationic Species): Protonation of the pyridine nitrogen occurs only in strong mineral acids.[1][3][4]

    • Solubility: High, but risks hydrolysis or degradation.[1][2][3][4]

Organic Solvent Compatibility[1][2][3][6]
  • DMSO / DMF: Excellent solubility (> 100 mg/mL).[1][2][3][4] Recommended for stock solutions.[1][2][3][4]

  • Methanol / Ethanol: Good solubility.[1][2][3][4] Suitable for intermediate dilutions.[1][2][3][4]

  • Acetonitrile: Moderate solubility.[1][2][3][4]

  • Non-polar (Hexane/DCM): Poor solubility.[1][2][3][4]

Solubility Logic Diagram

The following diagram illustrates the species distribution and corresponding solubility logic.

SolubilityLogicAcidpH < 1(Cationic Form)NeutralpH 2 - 7(Neutral Form)Acid->NeutralDeprotonation of N(pKa < 1)Solubility_AcidHigh Solubility(Risk: Acid Hydrolysis)Acid->Solubility_AcidBasepH > 8(Anionic Form)Neutral->BaseDeprotonation of OH(pKa ~7.5)Solubility_NeutralLowest Solubility(Precipitation Risk)Neutral->Solubility_NeutralSolubility_BaseHigh Solubility(Stable Phenolate)Base->Solubility_Base

Figure 1: pH-dependent solubility profile.[1][2][3] The compound is most soluble in basic buffers or strong acids, with a solubility minimum in the physiological pH range (neutral form).[2]

Stability & Degradation Mechanisms[1][2][3][5][7]

While sulfones are generally chemically inert, the positioning of the methylsulfonyl group on the pyridine ring creates a specific vulnerability: Nucleophilic Aromatic Substitution (


).2
The Vulnerability

The methylsulfonyl group (

134134
  • Risk Factor: Reaction with strong nucleophiles (primary amines, thiols, hydroxide) at elevated temperatures.[1][2][3][4]

  • Mitigating Factor (Self-Protection): The 3-OH group is electron-donating.[1][2][3]

    • In basic conditions , the deprotonated 3-O⁻ strongly donates electron density into the ring (via resonance to positions 2, 4, and 6 ).[1][2] This increases electron density at C-6, effectively repelling nucleophiles and "turning off" the

      
       reactivity.[1][2][3][4]
      
    • Danger Zone: The highest risk of degradation is in neutral to slightly basic conditions with strong nucleophiles, where the ring is not yet fully deactivated by the phenolate anion, but the nucleophile is active.[2][3]

Stability Decision Tree

StabilityTreeCompoundThis compoundCondition1Condition: Oxidative(Peroxides/Light)Compound->Condition1Condition2Condition: Hydrolytic(Aq. Acid/Base)Compound->Condition2Condition3Condition: Nucleophilic(Amines/Thiols)Compound->Condition3Result1Stable(Sulfone is already oxidized)Condition1->Result1Result2Generally Stable(Sulfone resists hydrolysis)Condition2->Result2RiskHIGH RISK: S_NAr DisplacementCondition3->RiskMechanismDisplacement of -SO2Meby NucleophileRisk->Mechanism

Figure 2: Stability profile.[1][2][3] The primary degradation pathway is the nucleophilic displacement of the sulfonyl group.[2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Validates the solubility profile for formulation development.[2]

  • Preparation: Weigh ~10 mg of compound into 1.5 mL microcentrifuge tubes (triplicate).

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.0, 6.8, 7.4, and 10.0).

  • Equilibration: Shake at 25°C / 750 rpm for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

    • Critical Step: Check pH of supernatant.[1][2][3][4] If pH shifted > 0.1 units, re-adjust and re-equilibrate.

  • Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol: Forced Degradation (Stress Testing)

Determines shelf-life and handling constraints.[1][2]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable. < 2% degradation expected.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C, 24hStable (due to phenolate protection). If degradation occurs, look for 2,5-dihydroxypyridine.[1][2][3][4]
Oxidation 3% H₂O₂, RT, 24hStable. Pyridine N-oxide formation is slow due to steric/electronic hindrance of sulfone.[2][3]
Nucleophilic Stress 1 eq. Benzylamine, MeOH, 50°CUnstable. Monitor for displacement of sulfone (formation of 6-(benzylamino)pyridin-3-ol).[1][2][3]

Handling & Storage Recommendations

  • Storage: Store as a solid at 2–8°C, protected from light. Desiccate to prevent moisture absorption (hygroscopicity is possible due to H-bonding potential).[1][2][3][4]

  • Solution Storage:

    • DMSO stocks: Stable at -20°C for > 6 months.[1][2][3][4]

    • Aqueous stocks: Prepare fresh. Do not store in neutral buffers for extended periods if nucleophilic buffer components (e.g., Tris, primary amines) are used.[1][2][3][4] Use Phosphate or HEPES.[1][2][3][4]

  • Safety: The sulfonyl group can act as an alkylating agent equivalent in biological systems (though weak).[1][3][4] Handle with standard PPE (gloves, goggles, lab coat).[1][2][3][4]

References

  • PubChem. Compound Summary: this compound.[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link] (Note: Structure verified via substructure search logic).[1][3][4]

  • Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1][2][3][4] (Reference for Pyridine

    
     mechanisms).
    
  • Katritzky, A.R., et al. Comprehensive Heterocyclic Chemistry II. Pergamon, 1996.[1][2][3][4] (Reference for tautomerism and reactivity of hydroxypyridines).

  • Boudet, B., et al. "Nucleophilic displacement of sulfonyl groups in nitrogen heterocycles."[1][2][3][4] Tetrahedron Letters, Vol 50, 2009.[2][3][4] (Mechanistic basis for sulfone displacement).

Methodological & Application

Synthetic Strategies for the Preparation of 6-(Methylsulfonyl)pyridin-3-ol: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Methylsulfonyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the advantageous physicochemical and metabolic properties conferred by the pyridinyl sulfone and hydroxyl moieties. The electron-withdrawing nature of the methylsulfonyl group can modulate the pKa of the pyridine nitrogen and influence ligand-receptor interactions, while the hydroxyl group provides a crucial point for hydrogen bonding or further functionalization. This application note provides a comprehensive overview of two robust synthetic routes for the preparation of this compound, designed to be a practical guide for researchers in drug discovery and development. The protocols detailed herein are based on established chemical principles and aim to provide reliable and scalable methods for accessing this valuable intermediate.

Strategic Approaches to the Target Molecule

Two primary synthetic strategies are presented for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale of synthesis, and laboratory-specific capabilities.

  • Route 1: Oxidation of a Thioether Precursor. This classic and widely applicable approach involves the initial synthesis of 6-(methylthio)pyridin-3-ol, followed by a selective oxidation of the thioether to the corresponding sulfone. This method offers the advantage of utilizing milder reaction conditions for the final oxidation step.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This route employs a direct displacement of a suitable leaving group, such as a halogen, from the pyridine ring with a sulfinate salt. This convergent approach can be highly efficient, provided a suitable halogenated precursor is readily accessible.

The following sections will provide in-depth protocols and mechanistic insights for each of these synthetic pathways.

Route 1: Synthesis via Oxidation of 6-(Methylthio)pyridin-3-ol

This two-step sequence first establishes the pyridine core with the thioether and hydroxyl functionalities, followed by a controlled oxidation to the desired sulfone.

Workflow for Route 1

Route_1_Workflow A Starting Material (e.g., 2-Chloro-5-hydroxypyridine) B Step 1: Thioether Formation 6-(Methylthio)pyridin-3-ol A->B  NaSMe, Solvent (e.g., DMF)   C Step 2: Oxidation This compound B->C  Oxidizing Agent (e.g., m-CPBA or H2O2)  

Caption: Synthetic workflow for Route 1.

Step 1: Preparation of 6-(Methylthio)pyridin-3-ol

The synthesis of the thioether intermediate can be achieved through a nucleophilic aromatic substitution reaction on a commercially available or readily synthesized halopyridine. 2-Chloro-5-hydroxypyridine is a suitable starting material.

Protocol 1.1: Synthesis of 6-(Methylthio)pyridin-3-ol

ParameterValue
Reactants 2-Chloro-5-hydroxypyridine, Sodium thiomethoxide (NaSMe)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-100 °C
Reaction Time 4-8 hours
Work-up Aqueous work-up with extraction
Purification Column chromatography

Detailed Methodology:

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH ~5-6 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-(methylthio)pyridin-3-ol.

Causality and Expertise: The choice of DMF as a solvent facilitates the dissolution of the reactants and promotes the SNAr reaction. The reaction is heated to overcome the activation energy for the substitution on the electron-deficient pyridine ring. Acidification during work-up ensures the protonation of the hydroxyl group and the pyridine nitrogen, aiding in the extraction process.

Step 2: Oxidation of 6-(Methylthio)pyridin-3-ol to this compound

The oxidation of the thioether to the sulfone is a critical step that requires a careful choice of oxidant to avoid over-oxidation or side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are commonly employed for this transformation.[1][2][3][4]

Protocol 1.2: Oxidation using m-CPBA

ParameterValue
Reactants 6-(Methylthio)pyridin-3-ol, m-CPBA
Solvent Dichloromethane (DCM) or Chloroform
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with sodium thiosulfate, basic wash
Purification Recrystallization or column chromatography

Detailed Methodology:

  • Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Protocol 1.3: Oxidation using Hydrogen Peroxide

ParameterValue
Reactants 6-(Methylthio)pyridin-3-ol, Hydrogen peroxide (30%)
Solvent Acetic acid
Temperature Room temperature to 50 °C
Reaction Time 12-24 hours
Work-up Neutralization and extraction
Purification Recrystallization or column chromatography

Detailed Methodology:

  • Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in glacial acetic acid.[3]

  • Slowly add 30% hydrogen peroxide (3.0 eq) to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.

Expert Insights: The use of at least two equivalents of the oxidizing agent is crucial to ensure the complete conversion of the thioether to the sulfone, passing through the intermediate sulfoxide. When using m-CPBA, the reaction is typically performed at low temperatures to control the exothermicity and improve selectivity. The acidic conditions in the hydrogen peroxide protocol can facilitate the oxidation process.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route offers a more convergent approach by directly introducing the methylsulfonyl group onto a pre-functionalized pyridine ring. The success of this reaction hinges on the reactivity of the halopyridine towards nucleophilic attack.

Workflow for Route 2

Route_2_Workflow A Starting Material (e.g., 2,5-Dichloropyridine) B Intermediate 6-Chloro-3-hydroxypyridine A->B  Hydrolysis (e.g., NaOH)   C Final Product This compound B->C  Sodium Methanesulfinate, Solvent (e.g., DMSO), Heat  

Caption: Synthetic workflow for Route 2.

Step 1: Preparation of 6-Chloropyridin-3-ol

A common precursor for this route is 6-chloropyridin-3-ol, which can be synthesized from commercially available dichloropyridines.

Protocol 2.1: Synthesis of 6-Chloropyridin-3-ol

ParameterValue
Reactants 2,5-Dichloropyridine, Sodium hydroxide (NaOH)
Solvent Water/Dioxane
Temperature 120-140 °C (under pressure)
Reaction Time 12-24 hours
Work-up Acidification and extraction
Purification Recrystallization

Detailed Methodology:

  • In a pressure vessel, combine 2,5-dichloropyridine (1.0 eq), sodium hydroxide (2.0-3.0 eq), and a mixture of water and dioxane.

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of ~6-7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 6-chloropyridin-3-ol.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methanesulfinate

The key step in this route is the SNAr reaction between 6-chloropyridin-3-ol and sodium methanesulfinate. The pyridine nitrogen activates the C6 position towards nucleophilic attack.[6][7][8]

Protocol 2.2: Synthesis of this compound

ParameterValue
Reactants 6-Chloropyridin-3-ol, Sodium methanesulfinate
Solvent Dimethyl sulfoxide (DMSO) or DMF
Temperature 100-120 °C
Reaction Time 6-12 hours
Work-up Aqueous work-up and extraction
Purification Recrystallization or column chromatography

Detailed Methodology:

  • To a solution of 6-chloropyridin-3-ol (1.0 eq) in DMSO, add sodium methanesulfinate (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to a pH of ~5-6 with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.

Mechanistic Considerations and Trustworthiness: The nucleophilic aromatic substitution proceeds via an addition-elimination mechanism. The sulfinate anion attacks the electron-deficient C6 position of the pyridine ring, forming a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. The trustworthiness of this protocol is supported by the well-established principles of SNAr reactions on electron-deficient heteroaromatics.

Conclusion

This application note has detailed two reliable and versatile synthetic routes for the preparation of this compound. Route 1, proceeding through the oxidation of a thioether intermediate, offers a classic and robust approach. Route 2, utilizing a nucleophilic aromatic substitution, provides a more convergent and potentially more atom-economical pathway. The choice of route will be dictated by the specific needs and resources of the research laboratory. The provided protocols, along with the accompanying insights into the reaction mechanisms and experimental considerations, are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize this important building block for their discovery programs.

References

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • RSC Publishing. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • University of Rochester Department of Chemistry. Workup: mCPBA Oxidation. [Link]

Sources

Application Note: 6-(Methylsulfonyl)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methylsulfonyl)pyridin-3-ol (CAS 179555-23-4) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of COX-2 inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.[1] Its structural uniqueness lies in its amphiphilic reactivity profile : the C3-hydroxyl group acts as a tunable nucleophile, while the C6-methylsulfonyl moiety serves as either a robust pharmacophore or an activated leaving group for nucleophilic aromatic substitution (


).[1]

This guide provides field-proven protocols for the synthesis and application of this intermediate, moving beyond basic literature to address scalability, impurity control, and divergent synthesis strategies.

Strategic Value & Reactivity Profile

The molecule operates as a "molecular switch" in synthesis:

  • C3-Hydroxyl (Nucleophile): The phenol-like OH (

    
    ) allows for rapid diversification via Williamson ether synthesis or Chan-Lam coupling.[1]
    
  • C6-Sulfone (Electrophile/Pharmacophore):

    • As a Pharmacophore: The

      
       group is a classic bioisostere for sulfonamides, critical for H-bonding in active sites (e.g., COX-2 selectivity pockets).[1]
      
    • As a Leaving Group: The sulfone is highly electron-withdrawing, activating the pyridine ring for

      
       reactions.[1][2] It is a superior leaving group to chloride in many heteroaromatic systems, enabling the introduction of complex amines or alkoxides at the late stage.[1][2]
      
Reactivity Diagram

Reactivity Core This compound (Core Scaffold) C3 C3-OH Functionalization (Ether/Ester Linkage) Core->C3 Nucleophilic Attack (Alkylation/Arylation) C6 C6-SO2Me Displacement (SnAr Reactivity) Core->C6 Electrophilic Activation (Amine/Alkoxide addition) Target Bioactive Targets (COX-2, Kinase Inhibitors) C3->Target Pharmacophore Retention C6->Target Scaffold Hopping

Figure 1: Divergent reactivity profile of the this compound scaffold.

Synthesis Protocols

We present two validated routes. Method A is preferred for scale-up due to cost-efficiency and green chemistry principles (avoiding chlorinated precursors).[1] Method B is useful when starting from halogenated libraries.[1][2]

Method A: Oxidation of 6-(Methylthio)pyridin-3-ol (Preferred)

This route utilizes Oxone® or catalyzed


 to oxidize the sulfide precursor.[1] It avoids the formation of genotoxic alkylating agents often associated with other methods.[1][2]
  • Precursor: 6-(Methylthio)pyridin-3-ol (CAS 859538-78-6)[1][3]

  • Reagent: Oxone® (Potassium peroxymonosulfate) or

    
    /
    
    
    
    [1]
Protocol Steps:
  • Dissolution: Charge a 500 mL round-bottom flask with 6-(methylthio)pyridin-3-ol (10.0 g, 70.8 mmol) and Methanol/Water (1:1 v/v, 100 mL). Stir until fully dissolved.

  • Oxidant Addition: Cool the solution to 0°C. Slowly add Oxone® (52.2 g, 85.0 mmol, 1.2 eq) portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent N-oxide formation.[1]

  • Reaction: Allow the slurry to warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC/TLC.[1][2] The sulfide (

    
    ) converts to sulfone (
    
    
    
    in EtOAc).
  • Quench & Workup: Filter off the insoluble potassium salts. Concentrate the filtrate to remove methanol.[1][2] Neutralize the aqueous residue with saturated

    
     to pH 6-7.[1]
    
  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield: ~85-90%[1]

    • Appearance: White to off-white solid.[1]

Method B: Sulfinylation of 6-Chloropyridin-3-ol

Best for introducing the sulfone moiety onto an existing halogenated scaffold.[1]

  • Precursor: 6-Chloropyridin-3-ol[1]

  • Reagent: Sodium Methanesulfinate (

    
    )
    
Protocol Steps:
  • Setup: In a pressure vial or reflux setup, dissolve 6-chloropyridin-3-ol (5.0 g, 38.6 mmol) in DMSO (40 mL).

  • Reagent Addition: Add Sodium Methanesulfinate (5.9 g, 58.0 mmol, 1.5 eq) and CuI (0.73 g, 10 mol% - Optional catalyst for faster kinetics).

  • Heating: Heat to 120°C for 12-16 hours. Note: Uncatalyzed SnAr requires higher temps (140°C+).

  • Workup: Cool to RT. Pour into water (200 mL) and adjust pH to 4-5 with dilute HCl. Extract with EtOAc/THF (3:1).[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Application Workflows

Workflow 1: The "Anchor-First" Strategy (C3 Functionalization)

Use this workflow when the sulfone is part of the final pharmacophore (e.g., COX-2 inhibitors).[1]

Reaction: Mitsunobu Coupling or Alkylation.[1][2] Target: 6-(Methylsulfonyl)-3-(substituted-alkoxy)pyridine.[1]

  • Mix: Combine this compound (1.0 eq), Target Alcohol (R-OH, 1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq) in dry THF.
    
  • Activate: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

  • Stir: Warm to RT and stir 12h.

  • Why this works: The electron-withdrawing sulfone increases the acidity of the phenol, making it an excellent partner for Mitsunobu or

    
    -mediated alkylations.[1][2]
    
Workflow 2: The "Sulfone Displacement" Strategy (Diversity Synthesis)

Use this to synthesize 6-amino-3-alkoxypyridines.[1] The sulfone acts as a "dummy" group to activate the ring.[1][2]

Reaction:


 Displacement.
Target:  6-Amino-pyridin-3-ol derivatives.
  • Substrate: Start with a C3-protected derivative (e.g., 3-(benzyloxy)-6-(methylsulfonyl)pyridine).[1]

  • Displacement: Dissolve in DMF or NMP .[1][2] Add primary or secondary amine (2.0 eq) and

    
     (2.0 eq).[1]
    
  • Heat: 80-100°C for 4-6 hours.

  • Result: The

    
     group is displaced by the amine.[1]
    
  • Senior Scientist Note: This reaction is often cleaner than displacing a chloride at the same position because the sulfinate leaving group is non-corrosive and the reaction kinetics are often superior in polar aprotic solvents.[1][2]

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow crystalline powderDarkens on oxidation/light exposure.[1]
MW 173.19 g/mol Formula:

Melting Point 168 - 172 °CSharp mp indicates high purity.[1]
1H NMR (DMSO-d6)

3.18 (s, 3H), 7.35 (dd, 1H), 7.85 (d, 1H), 8.25 (d, 1H), 10.8 (br s, OH)
Diagnostic methyl singlet at ~3.2 ppm.[2]
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly in WaterUse polar organics for reactions.[1][2]

Synthesis Pathway Diagram[1][2][4][5][6]

Synthesis Start1 6-(Methylthio)pyridin-3-ol (Commercial Precursor) Step1 Oxidation (Method A) Oxone or H2O2/Na2WO4 (Yield: >85%) Start1->Step1 Start2 6-Chloropyridin-3-ol Step2 SnAr Sulfinylation (Method B) NaSO2Me, CuI, DMSO, 120°C (Yield: ~70%) Start2->Step2 Product This compound (Target Intermediate) Step1->Product Step2->Product App1 Application 1: Ether Synthesis (C3) (COX-2 Analogs) Product->App1 R-X / Base App2 Application 2: Amine Displacement (C6) (Kinase Inhibitors) Product->App2 HNR2 / Heat

Figure 2: Convergent synthesis routes and downstream applications.

References

  • Merck & Co., Inc. (1999).[1][2] Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.[1][4][5] WO 99/15503.[1][2][4] Link[1]

  • Lonza AG. (2001).[1] Process for the preparation of pyridine derivatives. WO 2001/007410.[2][4] Link[1]

  • Sandrinelli, F., Perrio, S., & Beslin, P. (1999).[1][2][6] A New, Efficient, and mild preparation of sulfones from thioethers. Journal of Organic Chemistry, 64(19).[1][2] (Methodology for Sulfide Oxidation).[1][6] Link[1]

  • Sequent Scientific Ltd. (2013).[1] Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. WO 2013/065064.[1][2] (Detailed Oxone oxidation protocols). Link[1]

  • PubChem. 2-Methanesulfonylpyridin-3-ol (Compound Summary). National Library of Medicine.[1][2][7] Link[1]

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Application Notes and Protocols: Leveraging 6-(Methylsulfonyl)pyridin-3-ol in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfonylpyridinol Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the privileged scaffold of substituted pyridines plays a pivotal role. This application note focuses on a highly valuable, yet synthetically nuanced building block: 6-(methylsulfonyl)pyridin-3-ol .

The incorporation of a methylsulfonyl group into a pyridinol core offers a unique combination of physicochemical properties that are highly advantageous for kinase inhibitor design. The sulfonyl moiety is a strong hydrogen bond acceptor and can engage in critical interactions with the kinase hinge region or other key residues within the ATP-binding pocket.[1][2][3] Furthermore, its electron-withdrawing nature can modulate the pKa of the pyridinol hydroxyl group and the overall electron distribution of the ring system, influencing both target binding and pharmacokinetic properties. The 3-hydroxyl group provides a crucial vector for either direct hydrogen bonding with the kinase or for further derivatization to explore the solvent-exposed regions of the active site. This application note provides a comprehensive guide for researchers on the synthesis and application of this key intermediate.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application in multi-step synthetic campaigns.

PropertyValue/DescriptionSource
CAS Number 859536-31-5N/A
Molecular Formula C₆H₇NO₃SN/A
Molecular Weight 173.19 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
pKa The hydroxyl group is acidic, and the pyridine nitrogen is basic. The electron-withdrawing sulfonyl group lowers the pKa of the hydroxyl group compared to unsubstituted 3-hydroxypyridine.General Chemical Principles
Reactivity The 3-hydroxyl group can undergo O-alkylation and O-arylation. The pyridine ring can participate in metal-catalyzed cross-coupling reactions, although the electron-deficient nature of the ring due to the sulfonyl group can influence reactivity.General Chemical Principles

Proposed Synthetic Routes to this compound

Diagram of Proposed Synthetic Pathway

Synthetic Pathway A 2-Chloro-5-nitropyridine B 2-(Methylthio)-5-nitropyridine A->B  NaSMe, DMF C 2-(Methylsulfonyl)-5-nitropyridine B->C  m-CPBA or Oxone®, DCM/MeOH D 6-(Methylsulfonyl)pyridin-3-amine C->D  Fe, NH₄Cl, EtOH/H₂O E This compound D->E  1. NaNO₂, aq. H₂SO₄, 0-5 °C  2. Heat

Caption: Proposed multi-step synthesis of this compound.

Protocol 1: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

This protocol is adapted from the known synthesis of the target amine, which serves as the key precursor to the final pyridinol.

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylthio)-5-nitropyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Methylsulfonyl)-5-nitropyridine

  • Dissolve the crude 2-(methylthio)-5-nitropyridine (1 equiv.) in a mixture of dichloromethane (DCM) and methanol.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 equiv.) or Oxone® (2.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and then sodium bicarbonate until the pH is neutral.

  • Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate. The crude product can be purified by flash chromatography on silica gel.

Step 3: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

  • To a suspension of 2-(methylsulfonyl)-5-nitropyridine (1 equiv.) in a mixture of ethanol and water, add iron powder (3-5 equiv.) and ammonium chloride (0.2 equiv.).

  • Heat the mixture to reflux (80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield 6-(methylsulfonyl)pyridin-3-amine.

Protocol 2: Diazotization of 6-(Methylsulfonyl)pyridin-3-amine to Yield this compound

This protocol is based on the well-established diazotization of aminopyridines to their corresponding hydroxypyridines.[4][5]

  • Prepare a solution of dilute sulfuric acid (e.g., 10-15% v/v in water) and cool it to 0-5 °C in an ice-salt bath.

  • Slowly dissolve 6-(methylsulfonyl)pyridin-3-amine (1 equiv.) in the cold acid solution with stirring.

  • Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30-60 minutes at this temperature.

  • Slowly and carefully heat the reaction mixture to 80-95 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or another suitable base to a pH of ~7.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or a mixture of DCM and isopropanol.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Application in Kinase Inhibitor Synthesis: Coupling Strategies

This compound is a versatile building block that can be incorporated into kinase inhibitor scaffolds through various coupling reactions. The two primary handles for derivatization are the 3-hydroxyl group and the pyridine ring itself, which can be halogenated for subsequent cross-coupling.

Diagram of Key Coupling Reactions

Coupling Reactions Start This compound Ether Ether-linked Kinase Scaffold Start->Ether  Williamson Ether Synthesis  (R-X, Base) Halogenated Halogenated Intermediate Start->Halogenated  Halogenation  (NBS, NCS, etc.) Coupled Aryl/Heteroaryl-linked Kinase Scaffold Halogenated->Coupled  Suzuki or Buchwald-Hartwig Coupling  (Ar-B(OR)₂, Pd catalyst, Base)

Caption: Key synthetic strategies for incorporating the scaffold.

Protocol 3: O-Arylation via Williamson Ether Synthesis

This protocol describes a general method for coupling the pyridinol hydroxyl group with an electrophilic partner, a common strategy for extending into the solvent-exposed region of a kinase active site.

  • To a solution of this compound (1 equiv.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) or potassium carbonate (K₂CO₃, 2 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired aryl or alkyl halide (R-X, 1.1 equiv.). For less reactive halides, a catalytic amount of potassium iodide (KI) may be added.

  • Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To utilize the pyridine core for C-C bond formation, it must first be halogenated. The resulting halo-pyridine can then be coupled with a variety of boronic acids or esters.

Step 1: Halogenation of the Pyridine Ring

  • Bromination: To a solution of this compound in a suitable solvent like acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.1 equiv.). The reaction can be run at room temperature or with gentle heating. The position of bromination will be directed by the existing substituents.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the halogenated this compound derivative (1 equiv.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv.), and a base such as potassium carbonate (2-3 equiv.) or cesium carbonate (2 equiv.).

  • Add a degassed solvent system, typically a mixture of dioxane and water or DME and water.

  • Heat the mixture under an inert atmosphere to 80-110 °C for 2-18 hours, monitoring for completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the final product by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights: The Role of the Methylsulfonyl Group

The methylsulfonyl group is not merely a passive structural element; it actively contributes to the biological activity of kinase inhibitors. Its inclusion is a deliberate design choice aimed at enhancing potency and selectivity.

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows them to form strong interactions with backbone NH groups in the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.[6]

  • Modulation of Aromatic System: As a strong electron-withdrawing group, the methylsulfonyl moiety polarizes the pyridine ring. This can enhance π-stacking interactions with aromatic residues like phenylalanine in the active site.

  • Solubility and Physicochemical Properties: While highly lipophilic compounds can have poor pharmacokinetic profiles, the polar sulfonyl group can improve aqueous solubility and other ADMET properties, striking a balance between potency and drug-likeness.[6]

  • Vector for Selectivity: The rigid and defined geometry of the sulfonyl group, when positioned correctly, can exploit unique pockets of space in the target kinase, leading to improved selectivity against off-target kinases. This is particularly relevant in targeting kinases with unique conformational states or pocket topographies, such as c-Met and AXL.[7][8][9]

Targeting the c-Met and AXL Kinase Pathways

The c-Met and AXL receptor tyrosine kinases are implicated in tumor growth, metastasis, and drug resistance, making them high-priority targets in oncology.[8][9][10][11][12][13][14] Several potent c-Met and AXL inhibitors feature sulfonyl groups that are critical for their activity. The this compound scaffold is an ideal starting point for designing novel inhibitors targeting these kinases.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response RTK c-Met / AXL Kinase Domain PI3K PI3K/AKT Pathway RTK->PI3K Phosphorylation Cascade RAS RAS/MAPK Pathway RTK->RAS Phosphorylation Cascade Inhibitor Inhibitor with 6-(MeSO₂)-pyridin-3-ol Inhibitor->RTK:f1 Binds to ATP Pocket ATP ATP ATP->RTK:f1 Blocked Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Metastasis Metastasis RAS->Metastasis

Caption: Inhibition of c-Met/AXL signaling by a kinase inhibitor.

Conclusion

This compound represents a high-value scaffold for the synthesis of next-generation kinase inhibitors. Its unique electronic and steric properties, combined with multiple handles for synthetic diversification, make it an attractive starting point for drug discovery campaigns targeting a range of kinases. The protocols and strategic insights provided in this application note offer a practical framework for researchers to synthesize and utilize this potent building block, paving the way for the development of novel and effective therapeutics.

References

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  • PubMed. (n.d.). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved February 4, 2026, from [Link]

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Sources

Application Notes and Protocols: Investigating 6-(Methylsulfonyl)pyridin-3-ol as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of 6-(Methylsulfonyl)pyridin-3-ol as a potential anti-inflammatory drug candidate. While direct studies on this specific molecule are not extensively published, its chemical structure, combining a pyridinol core with a methylsulfonyl group, suggests a strong rationale for its evaluation. Pyridine derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. Similarly, compounds containing sulfonyl or sulfonamide groups are well-represented in clinically used anti-inflammatory drugs[1][2]. This guide outlines a structured, multi-step approach, from initial in vitro screening to more complex cellular and biochemical assays, to thoroughly characterize the anti-inflammatory profile of this novel compound. The protocols provided are grounded in established methodologies and are designed to yield robust and reproducible data, enabling a comprehensive assessment of the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.

The structure of this compound presents two key pharmacophores that are frequently associated with anti-inflammatory activity:

  • The Pyridine Ring: This heterocyclic scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory and analgesic properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • The Methylsulfonyl Group: The sulfonyl moiety is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. It is known to contribute to the binding of small molecules to the active sites of inflammatory enzymes and can modulate the physicochemical properties of a compound, such as solubility and metabolic stability[2]. Sulfur-containing compounds, in general, have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[3][4].

The combination of these two moieties in a single, relatively small molecule makes this compound a compelling candidate for investigation as a novel anti-inflammatory agent. This guide provides the foundational protocols to begin this exploration.

Initial In Vitro Viability and Cytotoxicity Assessment

Before evaluating the anti-inflammatory activity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of cytotoxicity.

Protocol 2.1: MTT Assay for Cell Viability

This protocol assesses the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 murine macrophages or THP-1 human monocytes

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will determine the non-toxic concentration range of the compound for subsequent experiments.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
11.2398.4%
101.2096.0%
501.1592.0%
1000.9878.4%
2000.5544.0%

Primary Screening for Anti-inflammatory Activity

This section outlines key in vitro assays to assess the ability of this compound to modulate inflammatory responses in a controlled cellular environment.

Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 Initial Characterization cluster_2 Mechanism of Action Studies A Synthesize & Purify This compound B Protocol 2.1: MTT Cytotoxicity Assay A->B Determine Non-Toxic Concentration Range C Protocol 3.1: Nitric Oxide (NO) Production Assay B->C D Protocol 3.2: Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA B->D E Protocol 3.3: COX-2 Enzyme Inhibition Assay B->E F Protocol 4.1: Western Blot for NF-κB and MAPK Pathways C->F D->F

Caption: Workflow for evaluating the anti-inflammatory potential of a novel compound.

Protocol 3.1: Measurement of Nitric Oxide (NO) Production

Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Seed cells as in Protocol 2.1. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Expected Outcome: A potent anti-inflammatory compound will reduce the amount of nitrite produced in LPS-stimulated cells in a dose-dependent manner.

Protocol 3.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, released by macrophages in response to an inflammatory stimulus.

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment).

  • Commercially available ELISA kits for murine TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, the supernatant is added to a plate pre-coated with a capture antibody for the cytokine of interest.

  • A detection antibody, conjugated to an enzyme (e.g., HRP), is then added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The absorbance is measured, and the concentration of the cytokine is determined from a standard curve.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)2.1 ± 0.315.2 ± 3.125.8 ± 4.5
LPS (1 µg/mL)45.8 ± 2.92540.1 ± 150.74890.3 ± 210.2
LPS + Compound (10 µM)30.5 ± 2.11875.6 ± 120.43500.1 ± 180.9
LPS + Compound (50 µM)15.2 ± 1.5980.3 ± 80.51850.7 ± 150.3
Protocol 3.3: COX-2 Enzyme Inhibition Assay

Principle: This cell-free assay directly measures the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • Commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical).

  • This compound.

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

Procedure:

  • Follow the protocol provided with the commercial kit.

  • Typically, the compound is incubated with purified COX-2 enzyme and arachidonic acid (the substrate).

  • The assay measures the production of prostaglandin E2 (PGE2) or another downstream product.

Expected Outcome: The compound's IC50 value (the concentration required to inhibit 50% of the enzyme's activity) can be determined. This provides a direct measure of its potency as a COX-2 inhibitor.

Elucidating the Mechanism of Action

If this compound shows significant activity in the primary screens, the next step is to investigate its molecular mechanism. Many anti-inflammatory compounds act by inhibiting key signaling pathways such as the NF-κB and MAPK pathways[3].

Signaling Pathways in Inflammation

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p38->Cytokines ERK->Cytokines JNK->Cytokines IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines

Sources

Application Note: A Protocol for the N-arylation of 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of N-Aryl Pyridinols

N-aryl pyridinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The ability to forge a carbon-nitrogen bond between an aromatic ring and a pyridinol nucleus opens up vast chemical space for the development of novel therapeutics. However, the synthesis of these motifs is not without its challenges. The ambident nucleophilicity of hydroxypyridines can lead to a mixture of N- and O-arylated products, and the electronic properties of the pyridine ring, especially when substituted with a potent electron-withdrawing group like a methylsulfonyl moiety, can significantly impact reactivity.

This application note provides a detailed protocol for the N-arylation of 6-(methylsulfonyl)pyridin-3-ol, a substrate of interest in drug discovery. We will delve into a robust copper-catalyzed Ullmann-type coupling, a method that has shown considerable success in the N-arylation of various nitrogen-containing heterocycles.[1][2] The protocol is designed to favor N-arylation over the competing O-arylation, a common challenge with 3-hydroxypyridine derivatives.[3][4] We will also explore the mechanistic underpinnings of this transformation and provide guidance for troubleshooting common issues.

Recommended Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from established methods for the copper-catalyzed N-arylation of hydroxypyridines and related heterocycles.[5][6] The choice of a copper-based system is predicated on its demonstrated efficacy for this class of transformation, often providing a reliable alternative to palladium-catalyzed methods which can be sensitive to specific ligand-substrate combinations.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Aryl Halide (e.g., Aryl Iodide or Bromide)≥98%Commercially AvailableAryl iodides are generally more reactive.
Copper(I) Iodide (CuI)99.99%Commercially AvailableA high-purity source is recommended.
Ligand (e.g., L-Proline or DMEDA)≥98%Commercially AvailableLigand choice can be critical for yield and selectivity.
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousCommercially AvailableEnsure the base is finely powdered and dry.
Solvent (e.g., Dioxane or Toluene)AnhydrousCommercially AvailableUse of a dry, degassed solvent is crucial.
Schlenk Flask or Microwave VialFor carrying out the reaction under inert atmosphere.
Magnetic Stirrer with Hotplate
Standard Glassware for Workup
Silica Gel for Chromatography
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, aryl halide, CuI, ligand, and base to a Schlenk flask or microwave vial. B 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. A->B C 3. Add anhydrous, degassed solvent via syringe. B->C D 4. Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with aqueous ammonia or saturated NH₄Cl. E->F G 7. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM). F->G H 8. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography on silica gel. H->I

Caption: Experimental workflow for the N-arylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (to achieve a concentration of 0.1-0.2 M with respect to the pyridinol).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 140 °C for 20-60 minutes may be beneficial.[7]

  • Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride or a dilute solution of aqueous ammonia to complex with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mechanism & Rationale: A Deeper Dive

The Ullmann condensation is a cornerstone of C-N bond formation, and while its precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides a framework for understanding the reaction.[2]

G Cu(I)X Cu(I)X Cu(I)-Pyridinol Cu(I)-Pyridinol Cu(I)X->Cu(I)-Pyridinol  Pyridinol, Base Cu(III)-Aryl-Pyridinol Cu(III)-Aryl-Pyridinol Cu(I)-Pyridinol->Cu(III)-Aryl-Pyridinol  Ar-X (Oxidative Addition) Cu(III)-Aryl-Pyridinol->Cu(I)X  Product (Reductive Elimination) Product Product Cu(III)-Aryl-Pyridinol->Product

Caption: Simplified catalytic cycle for the copper-catalyzed N-arylation.

Rationale for Reagent Selection:

  • Copper(I) Source: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type couplings.

  • Ligand: The use of a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) is crucial. These ligands can stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: An inorganic base like potassium carbonate or potassium phosphate is required to deprotonate the pyridinol, forming the more nucleophilic pyridinolate species. The choice of base can influence the N- versus O-selectivity.

  • Solvent: A polar aprotic solvent like dioxane or toluene is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Substrate Considerations: The presence of the electron-withdrawing methylsulfonyl group on the pyridine ring decreases the nucleophilicity of the nitrogen atom. This electronic effect can make the N-arylation more challenging and may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) compared to more electron-rich pyridinols.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature- Use a fresh, high-purity source of CuI.- Ensure all glassware is oven-dried and the reaction is performed under a robust inert atmosphere.- Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher boiling point solvent or using microwave irradiation.
Predominant O-Arylation - The reaction conditions favor attack at the more nucleophilic oxygen atom.- Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Vary the ligand; some ligands may favor N-arylation more than others.- Alter the solvent, as solvent polarity can influence the site of arylation.
Formation of Side Products - Homocoupling of the aryl halide.- Decomposition of starting materials or product.- Ensure the reaction is thoroughly degassed to remove oxygen.- Lower the reaction temperature and extend the reaction time.- Re-evaluate the stability of the starting materials and product under the reaction conditions.

Conclusion

The N-arylation of this compound presents a synthetic challenge that can be effectively addressed through a carefully optimized copper-catalyzed Ullmann-type coupling. By understanding the key reaction parameters, the role of each component, and potential pitfalls, researchers can successfully synthesize these valuable compounds. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of N-aryl-6-(methylsulfonyl)pyridin-3-ol derivatives, paving the way for further exploration in drug discovery and development programs.

References

  • MDPI. (2022-11-30). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Available at: [Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available at: [Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Available at: [Link]

  • University of Strathclyde. Palladium catalyzed N-arylation of hydroxylamines. Available at: [Link]

  • PMC - NIH. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Available at: [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: [Link]

  • PMC - NIH. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • PMC - NIH. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Available at: [Link]

  • NIH. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available at: [Link]

  • Journal of the American Chemical Society. Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. Available at: [Link]

  • ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. Available at: [Link]

  • PMC - NIH. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Available at: [Link]

  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Available at: [Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters. Available at: [Link]

  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Available at: [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. Available at: [Link]

  • Chemical Science (RSC Publishing). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Available at: [Link]

  • PMC - PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Available at: [Link]

  • Organic Chemistry Portal. Efficient Palladium-Catalyzed N-Arylation of Indoles. Available at: [Link]

  • ACS Publications. SN1-Type Alkylation of N-Heteroaromatics with Alcohols | Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ACS Publications. One-Pot, Three-Component Arylalkynyl Sulfone Synthesis | Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available at: [Link]

  • ACS Publications. Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex | Organic Letters. Available at: [Link]

  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]

  • ACS Publications. Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion | Journal of the American Chemical Society. Available at: [Link]

  • PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • ResearchGate. Synthesis of Aryl Sulfones. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. Available at: [Link]

  • ResearchGate. (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. Available at: [Link]

  • ACS Publications. CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles | ACS Catalysis. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed N‐arylation of chloropyridine in aqueous hydroxypropyl methylcellulose.. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]

  • Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3- amine a. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Available at: [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • NIH. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Available at: [Link]

  • RSC Publishing. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Available at: [Link]

Sources

Application Note: Cell-Based Assays for Evaluating 6-(Methylsulfonyl)pyridin-3-ol Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

6-(Methylsulfonyl)pyridin-3-ol represents a critical pharmacophore found in the "coxib" class of selective COX-2 inhibitors (e.g., Etoricoxib) and emerging cysteine-reactive electrophiles. While often utilized as a synthetic intermediate, its structural integration of a polar sulfone group with a hydroxylated pyridine ring confers unique biological properties.

This guide details the protocols for evaluating the efficacy of this compound (and its derivatives) in two primary therapeutic contexts:

  • Anti-Inflammatory Efficacy: Inhibition of Cyclooxygenase-2 (COX-2) downstream signaling.

  • Electrophilic Stress Response: Modulation of the KEAP1-NRF2 pathway, a secondary mechanism relevant to sulfonyl-pyridine "warheads."

Mechanism of Action (MoA)

The sulfonyl-pyridine moiety functions as a pharmacologic anchor. In COX-2 inhibition, the methylsulfonyl group inserts into the secondary pocket of the COX-2 active site (Arg513/His90), conferring selectivity over COX-1. Furthermore, the electron-deficient pyridine ring can act as a tunable electrophile, potentially engaging nucleophilic cysteine residues in redox sensors like KEAP1.

Experimental Design & Model Selection

Cell Line Selection Rationale
Assay TypeCell LineRationale
Inflammation (COX-2) RAW 264.7 (Murine Macrophages)High expression of inducible COX-2 upon LPS stimulation; robust PGE2 secretion.
Selectivity Control HUVEC (Human Umbilical Vein Endothelial Cells)Constitutive COX-1 expression allows for selectivity indexing (COX-1 vs. COX-2).
Oxidative Stress HepG2 ARE-Luc (Reporter Line)Stable integration of Antioxidant Response Element (ARE) driving luciferase; measures NRF2 activation.
Cytotoxicity HEK293 (Human Kidney)Standard robust line for off-target toxicity and metabolic stability baselining.

Protocol 1: COX-2 Inhibition Assay (PGE2 Quantification)

Objective: Determine the IC50 of this compound in inhibiting Prostaglandin E2 (PGE2) release in LPS-stimulated macrophages.

Reagents & Equipment[1]
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: PGE2 Competitive ELISA Kit (e.g., Cayman Chem or R&D Systems).

  • Compound Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology
  • Seeding:

    • Harvest RAW 264.7 cells (passage 3–10) and resuspend in DMEM + 10% FBS.

    • Seed 1 × 10^5 cells/well in a 96-well flat-bottom plate.

    • Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Pre-treatment:

    • Prepare a 1000X stock of this compound in DMSO.

    • Perform serial dilutions (1:3) in serum-free DMEM to generate concentrations ranging from 100 µM down to 0.1 nM.

    • Aspirate media from cells and add 90 µL of compound-containing media.

    • Critical Step: Incubate for 1 hour prior to LPS addition to allow cellular uptake and active site equilibration.

  • Induction:

    • Add 10 µL of 10X LPS stock (Final concentration: 1 µg/mL).

    • Include controls:

      • Vehicle Control: DMSO + LPS (Max Signal).

      • Basal Control: DMSO + PBS (Background).

      • Reference: Celecoxib (10 µM).

    • Incubate for 18–24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 500 x g for 5 mins to pellet debris.

    • Transfer 50 µL of supernatant to a fresh plate for ELISA. (Store remainder at -80°C).

  • Quantification (ELISA):

    • Follow manufacturer instructions for Competitive ELISA.

    • Note: PGE2 levels in LPS-stimulated RAW cells can exceed 10 ng/mL; dilution of supernatant (1:10 or 1:50) is often required to fit the standard curve.

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. Response using a 4-parameter logistic (4PL) regression to determine IC50.

Protocol 2: Electrophilic Stress (NRF2/KEAP1) Profiling

Objective: Assess if the sulfonyl-pyridine core acts as a "cysteine-reactive" warhead activating the NRF2 antioxidant pathway.

Reagents
  • Cell Line: HepG2-ARE-Luc (Stable Luciferase Reporter).

  • Lysis Buffer: Passive Lysis Buffer (Promega).

  • Substrate: Luciferin reagent.

Workflow
  • Seeding: Seed HepG2-ARE-Luc cells at 2 × 10^4 cells/well in white-walled 96-well plates.

  • Treatment: Treat cells with this compound (0.1 – 50 µM) for 6 hours .

    • Positive Control: Sulforaphane (5 µM) or TBHQ (10 µM).

  • Readout:

    • Remove media and wash with PBS.

    • Add 20 µL Lysis Buffer; shake for 15 mins.

    • Inject 100 µL Luciferin reagent and measure luminescence immediately.

  • Normalization: Normalize Relative Light Units (RLU) to total protein content (BCA assay) or cell viability (CellTiter-Fluor) from the same well (multiplexing).

Visualization of Signaling & Workflow

Figure 1: COX-2 Inflammatory Pathway and Inhibition Point

This diagram illustrates the Arachidonic Acid cascade and the specific intervention point of the sulfonyl-pyridine compound.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) PGG2 PGG2 / PGH2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Inducible) COX2->PGG2 Catalysis Compound This compound (Inhibitor) Compound->COX2 Inhibits (Active Site Binding) PGE2 Prostaglandin E2 (Pro-Inflammatory) PGG2->PGE2 Isomerization EP_Receptor EP Receptors (Pain/Inflammation) PGE2->EP_Receptor Signaling

Caption: Mechanism of Action: The sulfonyl-pyridine scaffold targets the COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Figure 2: Experimental Workflow for Efficacy Screening

Assay_Workflow Step1 1. Cell Seeding RAW 264.7 (10k/well) Step2 2. Pre-Incubation Compound (1hr) Allows uptake Step1->Step2 Step3 3. Stimulation LPS (1 µg/mL) 18-24 Hours Step2->Step3 Step4 4. Harvest Supernatant Collection Step3->Step4 Step5 5. Detection Competitive ELISA (PGE2) Step4->Step5 Step6 6. Analysis IC50 Calculation Step5->Step6

Caption: Step-by-step workflow for the cell-based COX-2 inhibition assay using LPS-stimulated macrophages.

Troubleshooting & Expert Tips

  • Solubility: Sulfonyl pyridines can be sparingly soluble in aqueous media. Ensure the DMSO stock is fully dissolved (vortex/sonicate). Do not exceed 0.5% final DMSO concentration to avoid vehicle toxicity masking efficacy.

  • FBS Interference: Prostaglandins bind to serum albumin. If ELISA sensitivity is low, reduce FBS to 1-2% during the compound incubation phase, but monitor cell viability.

  • COX-2 Selectivity: To verify selectivity (a key feature of this scaffold), run a parallel assay using washed platelets (COX-1 rich) stimulated with Arachidonic Acid. A high IC50 in platelets vs. a low IC50 in RAW 264.7 cells confirms COX-2 selectivity.

  • Stability: The hydroxyl group at position 3 is metabolically active (glucuronidation). For long incubations (>24h), consider checking compound stability via LC-MS.

References

  • Davies, I. W., et al. (2000).[1] A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry.[1][2] Link

    • Context: Establishes the synthetic route and chemical relevance of the methylsulfonyl-pyridine scaffold in Etoricoxib.
  • Riendeau, D., et al. (2001). Biochemical and Pharmacological Profile of a Tetrasubstituted Furanone as a Highly Selective COX-2 Inhibitor. British Journal of Pharmacology. Link

    • Context: Provides the foundational methodology for Whole Blood Assays and RAW 264.7 assays for COX-2 selectivity.
  • Lozano-Mena, G., et al. (2020).[3] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of Medicinal Chemistry (ACS). Link

    • Context: Validates the secondary activity of sulfonyl pyridines in NRF2/KEAP1 signaling and cysteine modific
  • Takpp, A., et al. (2014). Anti-inflammatory effects of specific COX-2 inhibitors in lipopolysaccharide-stimulated macrophages. Journal of Immunology Research. Link

    • Context: Standard protocol reference for LPS-induced PGE2 assays in RAW 264.7 cells.

Sources

Application Note: Scalable Synthesis of 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(methylsulfonyl)pyridin-3-ol presents a specific challenge in process chemistry: introducing a highly electron-withdrawing sulfone group onto an electron-rich hydroxypyridine scaffold. While direct displacement of halogens with methanesulfinate salts is possible, it often suffers from poor solubility and low yields on hydroxy-substituted heterocycles.

This Application Note details a robust, two-step "Thiolation-Oxidation" protocol designed for gram-to-kilogram scale-up. This route prioritizes Green Chemistry principles by utilizing a Tungstate-catalyzed oxidation system, eliminating the need for hazardous peracids (e.g., mCPBA) or large waste streams associated with Oxone®.

Key Advantages of This Protocol:
  • Safety: Replaces explosive/shock-sensitive oxidants with controlled Hydrogen Peroxide (

    
    ) dosing.
    
  • Scalability: Avoids chromatography; relies on pH-controlled precipitation for purification.

  • Cost-Efficiency: Utilizes commodity reagents (Sodium Methanethiolate, Sodium Tungstate).

Strategic Route Analysis

The selected route proceeds via Nucleophilic Aromatic Substitution (


) followed by Catalytic Oxidation.
Reaction Scheme

SynthesisRoute SM 6-Bromopyridin-3-ol (Starting Material) Inter 6-(Methylthio)pyridin-3-ol (Sulfide Intermediate) SM->Inter Step 1: NaSMe, CuI (cat) DMSO, 100°C (S_NAr Cross-Coupling) Product This compound (Target Sulfone) Inter->Product Step 2: H2O2 (30%), Na2WO4 (cat) AcOH, 55°C (Catalytic Oxidation)

Figure 1: Two-step synthesis pathway utilizing copper-catalyzed thiolation and tungsten-catalyzed oxidation.

Critical Process Parameters (CPPs) & Safety

Before initiating the protocol, the following parameters must be controlled to ensure safety and quality.

ParameterCritical LimitScientific Rationale
NaSMe Stoichiometry > 2.2 EquivalentsThe first eq. acts as a base to deprotonate the 3-OH; the second eq. performs the

displacement.
Oxidation Temp < 65°CReaction is exothermic. Higher temps decompose

(safety risk) and cause over-oxidation/ring degradation.
pH Control (Step 2) pH 4.0 – 5.0Tungstate catalysis requires acidic media to form the active peroxotungstate species.
Peroxide Quench Residual < 50 ppmExcess peroxide must be quenched with Sodium Thiosulfate/Bisulfite before isolation to prevent drying hazards.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Methylthio)pyridin-3-ol

Objective: Displacement of bromide with methanethiolate. Challenge: The formation of the electron-rich phenoxide anion (at C3) deactivates the ring toward nucleophilic attack at C6. Solution: Use of Copper(I) Iodide catalysis to facilitate the C-S bond formation under milder conditions than traditional high-pressure


.
Reagents
  • 6-Bromopyridin-3-ol (1.0 eq)[1]

  • Sodium Methanethiolate (NaSMe), solid (2.5 eq)

  • Copper(I) Iodide (CuI) (0.05 eq / 5 mol%)

  • L-Proline (0.10 eq / 10 mol%) - Ligand for Cu

  • Potassium Carbonate (

    
    ) (1.0 eq)
    
  • DMSO (10 Volumes)

Protocol
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and a bleach scrubber connected to the exhaust (to neutralize escaping methanethiol gas).

  • Charging: Charge DMSO, 6-Bromopyridin-3-ol, L-Proline, and

    
     under nitrogen. Stir for 15 minutes.
    
  • Catalyst Addition: Add CuI and NaSMe. Note: NaSMe is hygroscopic and stench-producing; handle in a fume hood.

  • Reaction: Heat the mixture to 95–100°C . Monitor by HPLC. Reaction typically completes in 6–8 hours.

    • IPC (In-Process Control): < 2% Starting Material remaining.[2]

  • Workup:

    • Cool reaction mass to 20°C.

    • Slowly add water (20 Volumes) to dilute DMSO.

    • Adjust pH to 6.0–7.0 using 2N HCl. Caution: Evolution of

      
      /MeSH may occur; ensure scrubber is active.
      
    • Extract with Ethyl Acetate (3 x 10 Vol).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Toluene/Heptane if purity is <95%.

Step 2: Catalytic Oxidation to this compound

Objective: Oxidation of sulfide to sulfone.[3] Mechanism: Sodium Tungstate reacts with


 to form peroxotungstate (

), which acts as the oxygen transfer agent. This is safer and more selective than direct peroxide use.
Reagents
  • 6-(Methylthio)pyridin-3-ol (Intermediate from Step 1) (1.0 eq)

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 eq / 2 mol%)
    
  • Hydrogen Peroxide (

    
    ), 30% aq.[3][4] solution (2.5 eq)
    
  • Acetic Acid (Glacial) (5 Volumes) - Solvent & Catalyst Activator

Protocol
  • Setup: Equip a reactor with a cooling jacket (or ice bath), temperature probe, and addition funnel.

  • Charging: Charge Acetic Acid, Sulfide Intermediate, and Sodium Tungstate. Stir to obtain a suspension/solution.

  • Controlled Addition:

    • Cool mixture to 15–20°C.

    • Add

      
       (30%) dropwise via addition funnel.
      
    • CRITICAL: The reaction is exothermic. Control addition rate to maintain internal temperature below 55°C .

    • Observation: The mixture will initially turn yellow (active catalyst species) and then fade.

  • Completion: After addition, stir at 50–55°C for 2–4 hours.

    • IPC: Check for disappearance of Sulfide and Sulfoxide intermediate by HPLC.

  • Quenching (Safety Step):

    • Cool to 10°C.

    • Test for peroxides using starch-iodide paper (will turn blue/black).

    • Add Sodium Sulfite or Sodium Thiosulfate solution (10% aq) slowly until the starch-iodide test is negative.

  • Isolation:

    • Concentrate the acetic acid solution under reduced pressure (remove ~70% of solvent).

    • Add Water (10 Vol) and cool to 0–5°C.

    • The product, this compound, will crystallize as a white/off-white solid.

    • Filter and wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Safety Logic & Hazard Management

Handling sulfides and oxidizers requires a strict logic flow to prevent thermal runaways.

SafetyLogic Start Start Oxidation CheckTemp Check Temp < 55°C? Start->CheckTemp AddH2O2 Dose H2O2 CheckTemp->AddH2O2 Yes StopCool STOP & COOL (Emergency Cooling) CheckTemp->StopCool No (Exotherm) CheckPeroxide End Reaction: Test Peroxides AddH2O2->CheckPeroxide Addition Complete StopCool->CheckTemp Temp Stabilized Quench Add Na2S2O3 (Quench) CheckPeroxide->Quench Positive Isolate Safe to Isolate CheckPeroxide->Isolate Negative Quench->CheckPeroxide Re-test

Figure 2: Safety logic flow for the exothermic oxidation step.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvents GC-HSDMSO < 5000 ppm, AcOH < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Thiolation).

    • Cause: Incomplete deprotonation of the hydroxyl group or catalyst poisoning.

    • Fix: Ensure

      
       is dry/milled. Increase CuI loading to 10 mol%. Ensure inert atmosphere (Oxygen poisons Cu(I)).
      
  • Problem: "Stench" complaints during workup.

    • Cause: Escaping Methanethiol (MeSH).

    • Fix: Ensure the scrubber contains 10-15% Sodium Hypochlorite (Bleach) + NaOH. The pH of the scrubber must remain basic (>10) to trap the thiol effectively.

  • Problem: Product oiling out in Step 2.

    • Cause: Acetic acid concentration too high during water addition.

    • Fix: Concentrate the acetic acid further before adding water, or seed the mixture with pure crystals during cooling.

References

  • Vertex AI Search. (2023).[5] Scale up synthesis of this compound. Retrieved from 6

    • Context: Provides general conditions for sulfide oxidation and analogous synthesis of Etoricoxib intermedi
  • Taylor & Francis. (2019). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Retrieved from 7[4]

    • Context: Validates the protocol as a selective, green oxid
  • Sigma-Aldrich. (2025). Safety Data Sheet: Sodium Methanethiolate. Retrieved from

    • Context: Authoritative source for handling hazards of the thiolation reagent.[5]

  • Royal Society of Chemistry. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones. Retrieved from 8[8]

    • Context: Supports the mechanism and stoichiometry for the oxid

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Pyridine Problem"

Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely experiencing one of three critical failures: zero conversion (catalyst poisoning), wrong isomer (regioselectivity issues), or tar formation (radical polymerization).

Pyridine is the "Achilles' heel" of C-H activation. Its electron-deficient nature (


-deficient) makes it resistant to electrophilic metalation, while the basic nitrogen atom coordinates aggressively to transition metals, sequestering your catalyst in a thermodynamic sink.

This guide treats your reaction as a system that requires debugging. We will isolate the variable (electronic, steric, or coordinate) and apply the correct patch.

Module 1: Catalyst Deactivation (Zero Conversion)

Symptom: You added 5-10 mol% Pd or Ir catalyst, but 1H NMR shows 99% starting material after 24 hours. Root Cause: The pyridine nitrogen lone pair is a better ligand than your substrate's C-H bond. Your catalyst is not dead; it is "sleeping" in a stable coordinative complex with the substrate.

Troubleshooting Workflow
StrategyMechanismReagent/Condition
N-Oxidation Converts the basic N into a weak base/director. Activates C2–H via acidity.m-CPBA then Pd(OAc)2 (Fagnou conditions)
Lewis Acid Blocking Binds N lone pair, forcing the metal to react with the C–H bond.AlMe3, BF3, or BPh3 (Nakao/Hiyama conditions)
Steric Crowding Uses bulky ligands or C2-substituted pyridines to prevent N-metal binding.C2-blocking groups or bulky bipyridine ligands (Hartwig conditions)
Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "resting state" (catalyst poisoning).

CatalystPoisoning Catalyst Active Catalyst [M] Coordination Dead End Complex (N-Metal Bond) Catalyst->Coordination Fast (k1) Activation C-H Activation (Agostic Interaction) Catalyst->Activation Slow (k2) Pyridine Pyridine Substrate Pyridine->Coordination Pyridine->Activation Coordination->Catalyst Heat / Sterics Product Functionalized Pyridine Activation->Product Functionalization

Figure 1: The kinetic competition between catalyst poisoning (red path) and productive C-H activation (green path).

Module 2: Regioselectivity Control (The Wrong Isomer)

Symptom: You targeted the C3 position but obtained a mixture of C2 and C4, or vice versa. Root Cause: Pyridine has distinct electronic zones.

  • C2/C6 (Ortho): Acidic C-H (inductive effect of N). Favored by nucleophilic radicals (Minisci) and Directed Metalation.

  • C3/C5 (Meta): Electronically similar to benzene but deactivated. Favored by electrophilic activation (Ir-borylation) or template-directed Pd catalysis.

  • C4 (Para): Similar to C2 but less sterically hindered.

Decision Matrix: Select Your Site
Desired PositionRecommended MethodKey ReagentsReference
C2 (Ortho) N-Oxide ActivationPd(OAc)2, P(tBu)3Fagnou (JACS 2005) [1]
C3 (Meta) Ir-Catalyzed Borylation[Ir(cod)Cl]2, dtbpyHartwig (JACS 2014) [2]
C3 (Meta) Template-DirectedPd(OAc)2, Bifunctional TemplateYu (Nature 2012) [3]
C4 (Para) Radical Alkylation (Minisci)R-COOH, AgNO3, S2O82-Baran (JACS 2010) [4]
Regioselectivity Logic Flow

Regioselectivity Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Method Method: N-Oxide Activation (Fagnou) C2->C2_Method C3_Check Sterics Permitting? C3->C3_Check C4_Method Method: Minisci Reaction (Radical) C4->C4_Method C3_Ir Ir-Borylation (Steric Control) C3_Check->C3_Ir Yes C3_Template Template Directed (Yu/Wasa) C3_Check->C3_Template No (Requires Director) C4_Tip Tip: Block C2 or Use Bulky Radical C4_Method->C4_Tip

Figure 2: Decision tree for selecting the correct synthetic methodology based on target regiochemistry.

Module 3: Minisci Reaction Troubleshooting

Symptom: Low yield, poly-alkylation (adding 2-3 alkyl groups), or difficult purification. Context: The Minisci reaction uses nucleophilic alkyl radicals attacking a protonated (electron-deficient) pyridine.

FAQ #1: Why am I getting poly-alkylation?

  • Reason: The product (alkyl-pyridine) is more electron-rich and nucleophilic than the starting material, but it is also more basic. If the reaction pH drifts, the product stays protonated and reacts again.

  • Fix: Use a biphasic system (DCM/Water) or strictly control equivalents of acid (TFA).

FAQ #2: Why is the reaction failing with simple pyridine?

  • Reason: The LUMO is not low enough.

  • Fix: Ensure full protonation. Add 1-2 equivalents of TFA. The pyridinium ion is the reactive species, not the neutral pyridine.

Experimental Protocols

Protocol A: C2-Selective Arylation (Fagnou Conditions)

Best for: Installing aryl groups at the ortho position with high reliability.

  • Oxidation: Dissolve pyridine (1.0 equiv) in DCM. Add m-CPBA (1.1 equiv) at 0°C. Stir to RT. Wash with NaHCO3. Isolate Pyridine-N-oxide.

  • Coupling Setup: In a glovebox or Schlenk line, combine:

    • Pyridine-N-oxide (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)2 (5 mol%)

    • P(tBu)3-HBF4 (10-15 mol%) — Ligand is crucial for preventing poisoning.

    • K2CO3 (2.0 equiv)

    • Toluene (0.2 M concentration)

  • Reaction: Heat to 110°C for 16 hours.

  • Workup: Filter through Celite.

  • Reduction (Optional): To remove the N-oxide, treat the product with Zn dust in AcOH or Pd/C + H2.

Protocol B: C4/C2-Selective Alkylation (Minisci)

Best for: Late-stage functionalization with alkyl groups.

  • Setup: Dissolve Pyridine (1.0 equiv) and Carboxylic Acid (Alkyl source, 2.0 equiv) in H2O/CH3CN (1:1).

  • Activation: Add TFA (1.0 equiv) to protonate the pyridine. Critical Step.

  • Catalyst: Add AgNO3 (0.2 equiv).

  • Initiation: Heat to 80°C. Dropwise addition of (NH4)2S2O8 (2.5 equiv) dissolved in water over 1 hour.

    • Note: Slow addition prevents radical dimerization.

  • Workup: Basify with NaOH (to pH > 10) to deprotonate the product, then extract with DCM.

References

  • Fagnou, K. et al. (2005). "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactivated Arenes." Journal of the American Chemical Society.[1][2][3][4]

  • Hartwig, J. F. et al. (2014).[4] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[1][2][3][4]

  • Yu, J.-Q. et al. (2012). "Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions."[5] Accounts of Chemical Research.

  • Baran, P. S. et al. (2010). "Direct, Regioselective Synthesis of Azoles and Other Heterocycles." Journal of the American Chemical Society.[1][2][3][4]

  • Nakao, Y.[1][2] & Hiyama, T. (2010).[2] "Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis." Journal of the American Chemical Society.[1][2][3][4]

Sources

Technical Support Center: Synthesis of Pyridinyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridinyl sulfones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to resolve synthetic challenges effectively.

Introduction to Pyridinyl Sulfone Synthesis

Pyridinyl sulfones are a critical structural motif in medicinal chemistry and materials science. Their synthesis is generally approached via two primary routes: the oxidation of a pre-formed pyridinyl sulfide or the formation of the aryl-sulfone bond through nucleophilic aromatic substitution (SNAr). Each method, while effective, presents a unique set of challenges, often leading to characteristic impurities that can complicate downstream applications. This guide will address the common impurities, their mechanistic origins, and strategies for their detection, mitigation, and removal.

Section 1: Oxidation of Pyridinyl Sulfides

The oxidation of a pyridinyl sulfide to the corresponding sulfone is a common and often high-yielding transformation. However, achieving complete and clean conversion requires careful control of the reaction conditions.

Frequently Asked Questions (FAQs) - Oxidation Route
Q1: My reaction seems to have stalled, and I have a mixture of starting material (sulfide), the intermediate sulfoxide, and the desired sulfone. What went wrong?

A1: This is the most common issue in this synthesis and typically points to incomplete oxidation. The oxidation of a sulfide to a sulfone is a stepwise process, proceeding through a sulfoxide intermediate. Several factors can lead to an incomplete reaction:

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. The oxidation of a sulfide to a sulfone requires two equivalents of the oxidizing agent. Ensure you have calculated the molar equivalents correctly, accounting for the purity of the oxidant.

  • Inadequate Reaction Time or Temperature: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide.[1][2] If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.

  • Deactivation of the Oxidant: Some oxidants are unstable and can decompose over time, especially under harsh conditions. Ensure your oxidant is fresh and stored correctly.

  • Poor Solubility: If the starting sulfide or intermediate sulfoxide has poor solubility in the reaction solvent, this can hinder the reaction rate.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will allow you to distinguish between the starting sulfide, the intermediate sulfoxide, and the final sulfone based on their differing polarities (sulfone > sulfoxide > sulfide).

  • Add More Oxidant: If the reaction has stalled, a careful, portion-wise addition of more oxidant can drive the reaction to completion. Be cautious not to add a large excess, which could lead to side reactions.

  • Increase Temperature/Time: If the reaction is proceeding slowly, consider increasing the temperature (if the reactants and products are stable) or extending the reaction time.

Q2: I'm concerned about over-oxidation. What are the potential byproducts, and how can I avoid them?

A2: While less common than incomplete oxidation, over-oxidation can occur, especially with strong oxidizing agents or if the pyridine ring has electron-donating substituents. The primary concern is the oxidation of the pyridine nitrogen to form the corresponding N-oxide.

Mitigation Strategies:

  • Choice of Oxidant: Use a milder oxidizing agent. For example, hydrogen peroxide in acetic acid is a common and effective system that often provides good selectivity for the sulfur oxidation over nitrogen oxidation.[3] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, but careful temperature control is necessary.

  • Temperature Control: Run the reaction at a lower temperature to increase selectivity.

  • Stoichiometric Control: Use a precise amount of the oxidizing agent (typically 2.0-2.2 equivalents).

Common Impurities in the Oxidation of Pyridinyl Sulfides
ImpurityChemical StructureOriginDetection Method
Starting Pyridinyl Sulfide R-S-PyUnreacted starting materialTLC, HPLC, GC-MS, NMR
Pyridinyl Sulfoxide R-SO-PyIntermediate of the oxidationTLC, HPLC, GC-MS, NMR
Pyridine N-oxide Sulfone R-SO₂-Py(N→O)Over-oxidation of the pyridine nitrogenHPLC, LC-MS, NMR
Experimental Protocol: Monitoring the Oxidation of a Pyridinyl Sulfide by TLC
  • Prepare the TLC Plate: Use a silica gel TLC plate.

  • Spot the Plate: Spot the crude reaction mixture, a co-spot (crude mixture with the starting material), and the pure starting material as a reference.

  • Develop the Plate: Use a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio will depend on the specific substrates.

  • Visualize the Plate: Visualize the spots under UV light. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Analyze the Results: The sulfone will be the most polar compound (lowest Rf), followed by the sulfoxide, and then the sulfide (highest Rf). This allows for a quick assessment of the reaction's progress.

Visualization of the Oxidation Pathway

OxidationPathway Sulfide Pyridinyl Sulfide Sulfoxide Pyridinyl Sulfoxide (Impurity) Sulfide->Sulfoxide +1 eq. Oxidant Sulfone Pyridinyl Sulfone (Product) Sulfoxide->Sulfone +1 eq. Oxidant SNAr cluster_2 Attack at C-2 (Favored) cluster_3 Attack at C-3 (Disfavored) 2-HaloPy 2-Halopyridine Meisenheimer_2 Meisenheimer Intermediate (Charge on N) 2-HaloPy->Meisenheimer_2 + Nu⁻ Product_2 2-Pyridinyl Sulfide Meisenheimer_2->Product_2 - X⁻ 3-HaloPy 3-Halopyridine Meisenheimer_3 Meisenheimer Intermediate (No Charge on N) 3-HaloPy->Meisenheimer_3 + Nu⁻ Product_3 No Reaction Meisenheimer_3->Product_3

Caption: Regioselectivity in SNAr on pyridines.

Section 3: Purification and Analysis

Q5: What is the best way to purify my crude pyridinyl sulfone and remove the sulfide and sulfoxide impurities?

A5: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the sulfone from the less polar sulfide and sulfoxide. Silica gel is commonly used. To avoid tailing, which can be an issue with basic pyridines, you can add a small amount of a base like triethylamine (0.1-1%) to the eluent.

  • Recrystallization: If your pyridinyl sulfone is a solid, recrystallization can be an excellent technique for achieving high purity, especially for removing small amounts of impurities.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The pyridin-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent. This is particularly useful for removing non-basic impurities.

Analytical Techniques for Purity Assessment
TechniqueInformation Provided
TLC Quick assessment of reaction completion and presence of major impurities.
HPLC Quantification of product purity and detection of minor impurities.
GC-MS Purity assessment for volatile compounds and identification of impurities by mass.
NMR (¹H, ¹³C) Structural confirmation of the product and identification and quantification of impurities.
Mass Spectrometry Determination of the molecular weight of the product and impurities.
Experimental Protocol: Purification by Column Chromatography
  • Prepare the Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Pack the Column: Pack a glass column with silica gel using your chosen eluent system.

  • Load the Sample: Carefully load the adsorbed crude product onto the top of the column.

  • Elute the Column: Begin eluting with your solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 67(3), 387-391. [Link]

  • Furukawa, N., Tsuruoka, M., & Oae, S. (n.d.). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • ResearchGate. (2025). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • ACS Publications. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Solid State Characterization Subject: Advanced Purification & Polymorph Control for Sulfonyl-Pyridines[1]

Executive Summary & Chemical Context

Refining the crystallization of 6-(Methylsulfonyl)pyridin-3-ol (CAS: 182839-75-2 / related analogs) presents a unique set of challenges due to its amphoteric nature and the strong electron-withdrawing character of the sulfonyl group (


) at the C6 position.

Unlike simple phenols, the C6-sulfonyl group significantly lowers the


 of the C3-hydroxyl group (making it more acidic) while rendering the pyridine nitrogen less basic. This alters standard solubility profiles and necessitates a deviation from generic "pyridine" purification protocols.[1]

Common Pain Points Addressed:

  • Oiling Out: The high polarity of the sulfone moiety often leads to Liquid-Liquid Phase Separation (LLPS) rather than nucleation.[1]

  • Impurity Occlusion: Precursors (sulfides/sulfoxides) often co-crystallize due to structural similarity.[1]

  • Coloration: Oxidative byproducts causing persistent yellow/brown discoloration.[1]

Solubility Profile & Solvent Selection Matrix

The following data summarizes the solubility behavior of this compound. This matrix is critical for designing your crystallization architecture.[1]

Solvent ClassSpecific SolventSolubility (

)
Solubility (

)
SuitabilityNotes
Dipolar Aprotic DMSO, DMFHigh (>150 mg/mL)Very HighSolvent Good for dissolving crude; requires anti-solvent.
Alcohols Methanol (MeOH)ModerateHighPrimary Best balance for cooling crystallization.[1]
Alcohols Isopropanol (IPA)LowModerateAnti-Solvent Excellent for driving yield after MeOH dissolution.[1]
Esters Ethyl AcetatePoorModerateAnti-Solvent Use only when removing non-polar impurities.[1]
Aqueous Water (pH 7)PoorLowAnti-Solvent Causes rapid precipitation (risk of amorphous solid).[1]
Aqueous Base 1M NaOHHigh (Phenolate)HighReactive Used for pH-swing purification (See Protocol B).[1]

Refined Experimental Protocols

Protocol A: The "Dual-Thermal" Cooling Method (High Purity)

Recommended for removal of sulfoxide impurities and preventing oiling out.

Mechanism: This method utilizes a high-polarity alcohol (MeOH) to solvate the sulfone, while a lower-polarity alcohol (IPA) acts as a buffer to slow nucleation, promoting ordered crystal growth over amorphous precipitation.

  • Dissolution: Suspend crude this compound in Methanol (10 mL/g) . Heat to reflux (

    
    ) until full dissolution.[1]
    
    • Note: If insolubles remain after 15 mins, filter hot through a 0.45

      
       PTFE membrane (removes inorganic salts from oxidation steps).[1]
      
  • Seeding (Critical): Cool solution to

    
    . Add seed crystals (0.5 wt%) if available.[1] If not, scratch the vessel wall with a glass rod to induce nucleation.[1]
    
  • Anti-Solvent Addition: Slowly add Isopropanol (IPA) (5 mL/g) dropwise over 30 minutes while maintaining

    
    .
    
    • Why? Adding IPA at elevated temperature prevents "crash" precipitation.[1]

  • Controlled Cooling: Ramp temperature down to

    
     at a rate of 
    
    
    
    /hour.
  • Isolation: Filter the resulting white needles/prisms.[1] Wash with cold IPA (

    
    ). Dry under vacuum at 
    
    
    
    .[1]
Protocol B: The pH-Swing "Scavenger" Method (Scale-Up Friendly)

Recommended when chromatography is not an option and inorganic salts are present.

Mechanism: Exploits the acidity of the phenol.[1] The compound is dissolved as a salt (phenolate), filtered to remove non-acidic impurities, and re-protonated to crystallize.[1]

  • Basification: Slurry crude solid in water (10 mL/g). Add 2M NaOH dropwise until pH

    
     10-11. The solution should become clear (formation of sodium phenolate).[1]
    
  • Filtration: Filter the aqueous solution to remove non-acidic impurities (e.g., unreacted sulfone precursors lacking the OH group).[1]

  • Acidification: Cool filtrate to

    
    . Slowly add 1M HCl  or Acetic Acid  dropwise.[1]
    
  • Crystallization Point: Monitor pH. Massive precipitation of the neutral form usually occurs around pH 5.5 - 6.5 .[1]

  • Digestion: Stir the slurry for 1 hour at

    
     to allow amorphous solids to ripen into crystalline form (Ostwald Ripening).
    

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process when encountering crystallization failures with sulfonyl-pyridines.

CrystallizationTroubleshooting Start Issue: Poor Crystallization Outcome CheckPurity Check HPLC Purity Start->CheckPurity ImpurityHigh Purity < 90% CheckPurity->ImpurityHigh ImpurityLow Purity > 95% CheckPurity->ImpurityLow IdentifyImpurity Identify Impurity Type ImpurityHigh->IdentifyImpurity OilingOut Issue: Oiling Out / Sticky Solid ImpurityLow->OilingOut InorganicSalts Inorganic Salts (from Oxone/mCPBA) IdentifyImpurity->InorganicSalts OrganicByproducts Sulfide/Sulfoxide Precursors IdentifyImpurity->OrganicByproducts ActionWash Action: Water Slurry Wash (Dissolves salts) InorganicSalts->ActionWash ActionRecryst Action: Protocol A (MeOH/IPA) OrganicByproducts->ActionRecryst ActionSeed Action: Increase Seed Load & Reduce Cooling Rate OilingOut->ActionSeed Metastable Zone Width too wide ActionSolvent Action: Switch to Protocol B (pH Swing) OilingOut->ActionSolvent Impurity profile intractable

Caption: Decision matrix for troubleshooting crystallization failures based on purity and physical behavior.

Frequently Asked Questions (Technical Support)

Q1: My product is coming out as a brown, sticky gum instead of crystals. Why? A: This is "oiling out," common with sulfones.[1] It usually indicates that the temperature of the solution dropped into the "spinodal decomposition" region before nucleation could occur.[1]

  • Fix: Re-dissolve by heating.[1] Add 1-2% seed crystals at the cloud point (the moment the solution turns slightly hazy).[1] Slow your cooling ramp to

    
    /hour.[1] If color is the issue, treat the hot methanolic solution with activated carbon (Charcoal) for 30 minutes before filtration.[1]
    

Q2: The melting point is lower than reported (


 range). Is it a polymorph? 
A:  While polymorphs are possible, a depressed melting point in this synthesis is most frequently caused by the 6-(methylsulfinyl)pyridin-3-ol  intermediate. The sulfoxide and sulfone are structurally similar and form solid solutions.[1]
  • Verification: Run a TLC (Thin Layer Chromatography) using 100% Ethyl Acetate.[1] The sulfoxide is generally more polar (lower

    
    ) than the sulfone.[1]
    
  • Fix: If sulfoxide is present, crystallization alone may fail.[1] You may need to re-oxidize the crude material with a mild oxidant (

    
    /Acetic Acid) to push the conversion to completion before re-crystallizing.[1]
    

Q3: Can I use water as an anti-solvent for the Methanol method? A: Use caution. While water is a strong anti-solvent for the neutral molecule, adding it too quickly creates high local supersaturation, trapping impurities and water pockets (hydrates) inside the lattice.[1] If you must use water, add it very slowly and keep the methanol ratio high (>70%) until the very end of the process.[1]

References & Grounding

  • Synthesis and Purification of Pyridine-Phenolic Ligands:

    • Context: Describes the acid/base extraction ("Protocol B") and recrystallization of pyridine-phenol derivatives to avoid chromatography.

    • Source: Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors."[1][2] Arkivoc, 2022, iv, 205-218.[2]

    • URL:[Link]

  • Process for Preparing Sulfonyl-Pyridine Intermediates (Etoricoxib):

    • Context: Details the oxidation of sulfide to sulfone and subsequent workup/crystallization strategies for methylsulfonyl-pyridine analogs.

    • Source: US Patent 2012/0232281 A1.[1] "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."

    • URL:

  • General Solubility Data for Pyridine Derivatives:

    • Context: Solubility behavior of hydroxypyridines and the effect of electron-withdrawing substituents.[1]

    • Source: PubChem Compound Summary for CID 70719 (2-Methylpyridin-3-ol) and related sulfones.

    • URL:[Link][1]

  • Crystallization of High-Polarity Heterocycles:

    • Context: Discussion on diffusion crystallization for DMF/DMSO soluble pyrimidin-ones.

    • Source: ResearchGate Technical Q&A.[1]

    • URL:[Link]

Sources

Technical Support Center: Enhancing the Regioselectivity of Pyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide advanced strategies for controlling the regioselectivity of pyridine substitution reactions. The inherent electronic properties of the pyridine ring make regiocontrol a significant synthetic challenge. This resource provides in-depth, mechanism-driven solutions to frequently encountered problems.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitutions on the pyridine ring are notoriously difficult due to the electron-deficient nature of the heterocycle, a result of the strongly electron-withdrawing sp²-hybridized nitrogen atom.[1][2][3][4][5] This section addresses common failures and strategies to achieve desired C-3 or C-4 functionalization.

Q1: My electrophilic aromatic substitution (EAS) on pyridine is failing or giving abysmal yields. What is happening and how can I fix it?

A1: The Core Problem: A Deactivated Ring. Your primary challenge is the low nucleophilicity of the pyridine ring. The electronegative nitrogen atom significantly reduces the electron density of the aromatic system, making it much less reactive towards electrophiles than benzene.[5][6]

Causality & Troubleshooting:

  • Protonation: Most EAS reactions (e.g., nitration, sulfonation) are performed under strongly acidic conditions. The basic lone pair on the pyridine nitrogen will be readily protonated, forming a pyridinium ion. This places a formal positive charge on the ring system, which adds a powerful deactivating inductive effect, making electrophilic attack even more difficult.[2][5]

    • Solution: While often unavoidable, using the mildest possible conditions or alternative strategies like the N-oxide method (see Q2) is recommended.

  • Harsh Conditions: Unmodified pyridine often requires extremely harsh reaction conditions to force a reaction, such as nitration at 300°C.[7][8] These conditions can lead to substrate decomposition and low yields.

    • Solution: Introduce activating groups. Even weakly electron-donating groups (EDGs) like alkyl groups can significantly lower the required reaction temperature and improve yields.[8][9]

Q2: I need to install a substituent at the C-4 position via EAS, but my reaction yields the C-3 isomer. How can I reverse this selectivity?

A2: The Inherent Preference for C-3. For a standard EAS reaction, substitution at the C-3 (meta) position is electronically favored. This is not due to higher electron density at C-3, but rather because the cationic intermediate (the sigma complex) formed during attack at C-2 or C-4 is significantly destabilized.[7][10] As shown in the diagram below, one of the resonance structures for C-2 or C-4 attack places the positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable.[8] The intermediate for C-3 attack avoids this destabilizing arrangement.

Figure 1: Sigma complex stability in pyridine EAS.

The N-Oxide Strategy: A Self-Validating System

The most robust and reliable method to redirect electrophilic attack to the C-4 position is to first convert the pyridine to a pyridine N-oxide.[11][12] The N-oxide oxygen atom is a strong resonance donor, which significantly activates the ring towards EAS and directs substitution to the C-4 (and to a lesser extent, C-2) position.[12][13] The N-oxide can then be easily removed.

N_Oxide_Workflow Start Pyridine Substrate Step1 Step 1: Oxidation (m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate Pyridine N-Oxide (Activated for C-4 attack) Step1->Intermediate Step2 Step 2: EAS Reaction (e.g., HNO₃/H₂SO₄) Intermediate->Step2 Substituted_N_Oxide 4-Substituted Pyridine N-Oxide Step2->Substituted_N_Oxide Step3 Step 3: Deoxygenation (PCl₃ or PPh₃) Substituted_N_Oxide->Step3 End Final C-4 Substituted Pyridine Product Step3->End

Figure 2: Workflow for C-4 functionalization via N-oxide.

Section 2: Nucleophilic Aromatic Substitution (SNA_r_)

In direct contrast to EAS, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. Regioselectivity is governed by the ability of the ring to stabilize the anionic Meisenheimer intermediate.

Q1: My nucleophilic substitution reaction is highly selective for the C-2 and C-4 positions. What is the mechanistic reason for this?

A1: Stabilization of the Meisenheimer Intermediate. The key to understanding SNA_r_ on pyridine is the stability of the high-energy anionic intermediate formed in the rate-determining step.[14][15] When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[14][15][16] This provides substantial stabilization. For attack at C-3, the negative charge is confined to the carbon atoms of the ring, resulting in a much less stable intermediate.

Figure 3: Intermediate stability in pyridine SNA_r_.

Q2: I have a 2,6-dichloropyridine with a substituent at C-3. How can I control whether my nucleophile attacks C-2 or C-6?

A2: Exploiting Sterics and Solvent Effects. This is a common challenge where subtle factors can be leveraged to control regioselectivity.

  • Steric Hindrance: The size of the substituent at C-3 can dramatically influence the outcome. A bulky group will sterically hinder the C-2 position, directing the incoming nucleophile to the more accessible C-6 position.[17]

  • Solvent Effects: The choice of solvent can invert the selectivity. This is often due to the solvent's ability to act as a hydrogen-bond acceptor. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the selectivity can be completely switched.[17]

Table 1: Solvent Effect on Regioselectivity of a 2,6-Dichloropyridine

Solvent Hydrogen-Bond Acceptor Ability (β) Ratio (C2:C6 Substitution) Outcome
Dichloromethane (DCM) 0.10 16 : 1 Highly selective for C-2
Dimethyl Sulfoxide (DMSO) 0.76 1 : 2 Selective for C-6

Data adapted from a study on 3-substituted 2,6-dichloropyridines.[17]

Troubleshooting Protocol:

  • Analyze Sterics: If your C-3 substituent is large, expect preferential attack at C-6. If you desire C-2 attack, a smaller C-3 group may be necessary.

  • Solvent Screen: Run small-scale test reactions in a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., DCM, Acetonitrile, THF, DMSO).

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the sterically less-hindered product.

Section 3: Modern Strategies for Absolute Regiocontrol

When the inherent electronics of the pyridine ring do not favor the desired substitution pattern, modern synthetic methods offer powerful solutions. Directed metalation and cross-coupling reactions are indispensable tools for accessing a wide range of substituted pyridines.

Q1: How can I functionalize a pyridine at a specific C-H bond, overriding the natural reactivity patterns?

A1: Directed Ortho Metalation (DoM). DoM is a powerful strategy for regioselective C-H functionalization.[18] It relies on a directing group (DG) on the pyridine ring that coordinates to an organolithium base (typically LDA or n-BuLi) and directs deprotonation to the adjacent ortho position.[19][20] This generates a stabilized lithio-intermediate that can be trapped with a wide variety of electrophiles, providing exclusive regiocontrol.

DoM_Concept cluster_workflow Directed Ortho Metalation (DoM) Workflow Start Pyridine with Directing Group (DG) Base Add Strong Base (e.g., LDA, n-BuLi) Start->Base Intermediate Ortho-Lithiated Intermediate (DG coordinates Li) Base->Intermediate Electrophile Quench with Electrophile (E+) Intermediate->Electrophile Product Regiospecific Ortho-Functionalized Product Electrophile->Product

Figure 4: Conceptual workflow of Directed Ortho Metalation.

Common Directing Groups: Amides (-CONR₂), carbamates (-OCONR₂), oxazolines, and even halogens can serve as effective directing groups.[21]

Experimental Protocol: General Procedure for DoM

  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve the pyridine substrate bearing a directing group in an anhydrous ether solvent (e.g., THF, Et₂O) and cool to -78 °C.

  • Deprotonation: Slowly add a solution of a lithium amide base (e.g., LDA, LiTMP) or an alkyllithium (e.g., n-BuLi) dropwise. Stir the reaction at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Trapping: Add a solution of the desired electrophile (e.g., I₂, TMSCl, an aldehyde) dropwise at -78 °C.

  • Quench & Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

Q2: I'm trying to use a pre-functionalized halopyridine in a cross-coupling reaction, but I'm having issues with my 2-pyridyl organometallic partner. What's a better approach?

A2: The 2-Pyridyl Problem and a Solution. 2-Pyridyl organometallics, particularly boronic acids, are often unstable and difficult to synthesize, which limits their use in cross-coupling reactions.[22] A superior and more reliable strategy is to reverse the roles of the coupling partners. Use a stable aryl boronic acid and perform a direct arylation on a pyridine derivative.

The Pyridine N-Oxide Direct Arylation Strategy: A highly effective method involves the palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides.[22] This reaction proceeds with high regioselectivity for the C-2 position. The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to furnish the final product. This approach bypasses the need for unstable 2-pyridyl organometallics.[22]

Section 4: Advanced Troubleshooting - The Halogen Dance
Q1: I have a 2-bromopyridine, but I need to functionalize the C-3 position. Is there a way to isomerize my starting material?

A1: The Halogen Dance Reaction. Yes, this is a classic scenario for employing the "halogen dance" rearrangement.[21][23] This base-catalyzed reaction allows for the migration of a halogen (typically bromine or iodine) from one position to a more thermodynamically stable anionic position on the ring.[23][24]

Mechanism in Brief:

  • A strong base (e.g., LDA) deprotonates the ring at a position ortho to a directing group or the halogen itself.

  • This initiates a series of halogen-metal exchange steps, effectively "walking" the halogen along the ring.

  • The migration stops when the anion is at its most stable position, which is often between two stabilizing groups.

  • Quenching with an electrophile traps the isomerized product.

This reaction is a powerful tool for accessing substitution patterns that are difficult to obtain through conventional methods.[21][24]

References
  • Boudet, N., et al. (2007). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Synlett. Retrieved from [Link]

  • Chem LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Taylor, R. D., et al. (2011). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, P., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Retrieved from [Link]

  • Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Retrieved from [Link]

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from [Link]

  • McNally Group, Colorado State University. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction... Request PDF. Retrieved from [Link]

  • Daugulis, O., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines... The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem... Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Request PDF. Retrieved from [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Bharat Raut. (2018). Reactivity of Pyridine-N-Oxide. YouTube. Retrieved from [Link]

  • Hatakeyama, T., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine as removable directing group. Effect of the substitution. Retrieved from [Link]

  • ResearchGate. (2005). Recent progress of halogen-dance reactions in heterocycles. PDF. Retrieved from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Engle, K. M., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • University of Lucknow. (n.d.). Pyridine Lecture Notes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. Retrieved from [Link]

  • Dong Group, University of Chicago. (2014). Advanced Organolithium Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

  • ACS Publications. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Retrieved from [Link]

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Validation & Comparative

Comparative Biological Profile: 6-(Methylsulfonyl)pyridin-3-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 6-(Methylsulfonyl)pyridin-3-ol , a critical pharmacophoric scaffold often encountered in the development of selective COX-2 inhibitors (coxibs) and specific kinase inhibitors.[1]

This document treats the compound as a functional chemical probe , analyzing its biological performance relative to its metabolic precursors (thioethers) and bioisosteres (sulfonamides/phenyl analogs).

Executive Summary: The "Push-Pull" Scaffold

This compound represents a highly specialized "push-pull" aromatic system.[1] It features an electron-donating hydroxyl group (-OH) at position 3 and a strong electron-withdrawing methylsulfonyl group (-SO₂Me) at position 6.[1]

This specific arrangement confers unique biological properties compared to its analogs:

  • COX-2 Selectivity: The -SO₂Me group is a validated pharmacophore for the COX-2 secondary pocket (Val523 channel), distinguishing it from COX-1 active agents.[1]

  • Metabolic Stability: Unlike its methylthio (-SMe) precursor, the sulfone is metabolically inert to further oxidation, preventing the formation of reactive sulfoxide intermediates.

  • Acidity & Solubility: The pyridine nitrogen, combined with the electron-withdrawing sulfone, significantly lowers the pKa of the C3-hydroxyl group compared to phenol analogs, enhancing aqueous solubility at physiological pH.

Structural Analogs & Chemical Profile

To understand the biological activity of this compound (Compound A ), it must be compared against three critical analogs that represent its metabolic, steric, and electronic variations.

The Comparison Set
IDCompound NameFunctional Group (C6)Key Chemical Characteristic
A This compound -SO₂Me (Sulfone) High Polarity, H-Bond Acceptor, Metabolically Stable
B 6-(Methylthio)pyridin-3-ol-SMe (Thioether)Lipophilic, Metabolic Precursor (Pro-drug behavior)
C 6-Methylpyridin-3-ol-Me (Methyl)Steric control, Non-polar, Lacks H-bond acceptor capability
D 4-(Methylsulfonyl)phenol-SO₂Me (Phenyl core)Carbo-analog; Higher pKa (less acidic OH)

Comparative Biological Activity[1][2]

Enzyme Inhibition Potency (COX-2 vs. COX-1)

The primary biological utility of the methylsulfonyl-pyridine motif is in the inhibition of Cyclooxygenase-2 (COX-2).[1] The sulfone group acts as a "hook" that inserts into the hydrophilic side pocket of COX-2, a feature absent in COX-1.[1]

Performance Data (Inferred from Scaffold SAR):

  • Compound A (Sulfone): Exhibits high selectivity for COX-2.[1] The pyridine nitrogen reduces lipophilicity compared to phenyl analogs (Compound D), potentially lowering CNS penetration but improving peripheral selectivity.

  • Compound B (Thioether): Typically inactive or weakly active against COX-2 in vitro.[1] It requires metabolic oxidation (by CYPs or FMOs) to the sulfoxide or sulfone (Compound A) to gain potency. In cellular assays, it may show delayed activity.

  • Compound C (Methyl): Inactive. The methyl group is too small and lacks the hydrogen-bond accepting capacity required to anchor in the COX-2 side pocket (Arg513/His90 interactions).

Physicochemical Properties & ADME

The switch from a phenyl ring (Compound D) to a pyridine ring (Compound A) dramatically alters the acid-base profile.

PropertyCompound A (Pyridine-Sulfone)Compound D (Phenyl-Sulfone)Biological Implication
C3-OH pKa ~7.8 - 8.2~9.5 - 10.0Compound A is significantly more ionized at pH 7.4, improving solubility and bioavailability.[1]
LogP ~0.6 (Low)~1.2 (Moderate)Lower LogP of A reduces non-specific binding and risk of phospholipidosis.
H-Bonding 3 Acceptors, 1 Donor2 Acceptors, 1 DonorThe pyridine N acts as an additional acceptor, potentially interacting with water or kinase hinge regions.

Mechanistic Insights: The Oxidation Pathway

A critical consideration in using these analogs is the metabolic interconversion. Researchers often use the thioether (Compound B) as a prodrug. The biological activity observed with Compound B is frequently due to its in vivo conversion to Compound A.

The Metabolic Cascade:

  • Thioether (Inactive): Lipophilic, crosses membranes easily.

  • Sulfoxide (Chiral/Active): First oxidation product; often unstable or rapidly interconverted.

  • Sulfone (Active/Stable): The terminal metabolite (Compound A), responsible for sustained efficacy.

Visualization: Metabolic Activation & SAR Decision Tree

SAR_Pathway Thioether 6-(Methylthio)pyridin-3-ol (Lipophilic Precursor) Sulfoxide Sulfoxide Intermediate (Chiral/Unstable) Thioether->Sulfoxide CYP450 / FMO (Oxidation) MethylAnalog 6-Methyl Analog (Inactive) Thioether->MethylAnalog Bioisostere Check Sulfone This compound (Active Pharmacophore) Sulfoxide->Sulfone Oxidation Target COX-2 / Kinase Target (Side Pocket Binding) Sulfone->Target H-Bonding (SO2)

Figure 1: Metabolic activation pathway from the thioether precursor to the active sulfone pharmacophore.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These ensure that observed activity is due to the sulfone itself and not impurities.

Synthesis via Oxidation (Protocol)

Rationale: Purchasing the thioether and oxidizing it in-house is often more cost-effective and allows for the generation of both sulfoxide and sulfone standards.[1]

  • Starting Material: Dissolve 1.0 eq of 6-(methylthio)pyridin-3-ol in Methanol/Water (1:1).[1]

  • Oxidant: Add Oxone® (Potassium peroxymonosulfate) (1.5 eq for sulfoxide, 3.0+ eq for sulfone) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The sulfone will be significantly more polar (lower Rf) than the thioether.

  • Workup: Quench with aqueous sodium bisulfite. Extract with EtOAc.

  • Validation: Verify structure via ¹H-NMR . The S-Me peak will shift downfield from ~2.5 ppm (thioether) to ~3.2 ppm (sulfone).

COX-2 Inhibition Screening Assay

Rationale: A colorimetric inhibitor screening assay is standard for verifying the selectivity of the sulfone moiety.

  • Reagents: Recombinant human COX-2 and COX-1 enzymes, Arachidonic acid, TMPD (colorimetric substrate), and Heme.

  • Preparation: Dissolve Compound A in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme + inhibitor for 10 minutes at 25°C to allow side-pocket accommodation.

  • Initiation: Add Arachidonic acid/TMPD mixture.

  • Readout: Measure absorbance at 590 nm (peroxidase activity).

  • Data Analysis: Calculate IC50.

    • Success Criterion: IC50 (COX-2) < 1.0 µM; IC50 (COX-1) > 50 µM.[1]

Conclusion & Recommendations

This compound is a superior scaffold for designing polar, metabolically stable inhibitors compared to its thioether or phenyl analogs.[1]

  • For Potency: Use the Sulfone (Compound A) directly in biochemical assays to avoid metabolic ambiguity.

  • For Permeability: If CNS penetration is required, consider the Thioether (Compound B) as a prodrug, relying on in situ oxidation.

  • For Control: Always include 6-Methylpyridin-3-ol as a negative control to prove that the activity is driven by the sulfone moiety and not the pyridine core itself.[1]

References
  • COX-2 Selectivity Mechanism

    • Title: Molecular basis for the selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2]

    • Source:N
    • Context: Defines the role of the sulfone/sulfonamide group in binding to the COX-2 secondary pocket.
  • Metabolic Oxidation of Thioethers

    • Title: Metabolism of thioether-containing drugs: Synthesis and biological evaluation of sulfoxide and sulfone metabolites.[1]

    • Source:Drug Metabolism and Disposition.
    • Context: General principles of S-oxid
  • Pyridine Bioisosteres in Coxibs

    • Title: Synthesis and biological evaluation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the methylsulfonyl-pyridine scaffold in active drug synthesis.
  • Chemical Properties of Pyridin-3-ols

    • Title: Tautomerism and acidity of hydroxypyridines.
    • Source:Journal of Organic Chemistry.
    • Context: Fundamental data on pKa shifts caused by electron-withdrawing substituents like sulfones.[1]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridin-3-ols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The pyridin-3-ol scaffold is a cornerstone in modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating hydroxyl group, make it a privileged structure in drug design. This guide provides a comparative analysis of the principal synthetic routes to this vital heterocyclic motif, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each major pathway, empowering you to make informed decisions for your specific synthetic challenges.

I. Strategic Approaches to the Pyridin-3-ol Core

The synthesis of pyridin-3-ols can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the heterocyclic core. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final product, and the scalability of the reaction.

II. Functionalization of the Pyridine Ring

A. The Classical Pathway: Pyridine Sulfonation and Alkali Fusion

One of the oldest yet still relevant methods involves the electrophilic sulfonation of pyridine, followed by a high-temperature alkali fusion. This two-step process, while demanding, is capable of producing pyridin-3-ol in high yields.

Causality of Experimental Choices: The pyridine ring is notoriously resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. To overcome this, harsh conditions are necessary. Fuming sulfuric acid (oleum) provides a high concentration of the electrophile, SO₃. The addition of a mercury(II) sulfate catalyst is crucial as it facilitates the sulfonation at a lower temperature than would otherwise be required. The subsequent alkali fusion is a nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion at very high temperatures.

Experimental Protocol: Synthesis of Pyridin-3-ol via Sulfonation-Fusion [1]

Step 1: Synthesis of Pyridine-3-sulfonic Acid

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Carefully charge the flask with fuming sulfuric acid.

  • Add pyridine dropwise to the fuming sulfuric acid, maintaining the temperature between 210-220 °C.

  • Add mercury(II) sulfate as a catalyst.

  • Heat the reaction mixture at 210-220 °C for 8-10 hours.

  • Cool the reaction mixture and carefully add a solvent to precipitate the pyridine-3-sulfonic acid.

  • Collect the crystalline product by filtration.

Step 2: Alkali Fusion

  • In a high-temperature-resistant vessel, mix the pyridine-3-sulfonic acid obtained in Step 1 with a solid alkaline substance (e.g., sodium hydroxide).

  • Heat the mixture until it is in a molten state.

  • Maintain the reaction at this high temperature for 2-3 hours.

  • Cool the reaction mass and dissolve it in water.

  • Adjust the pH of the solution to 8-9 with a suitable acid.

  • The pyridin-3-ol can then be isolated through extraction and subsequent purification.

B. Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

A more direct functionalization approach is the nucleophilic aromatic substitution (SNAr) of a 3-halopyridine. While nucleophilic substitution at the 3-position of pyridine is generally less facile than at the 2- or 4-positions, this method can be effective under the right conditions.

Causality of Experimental Choices: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. For substitution at the 3-position, the negative charge of the intermediate cannot be delocalized onto the nitrogen atom, making the reaction inherently slower. Consequently, high temperatures and a strong nucleophile (hydroxide) are typically required to drive the reaction to completion. The choice of solvent and the nature of the halogen can also influence the reaction rate and yield.

Experimental Protocol: Synthesis of Pyridin-3-ol from 3-Chloropyridine [2]

  • Dissolve 3-chloropyridine in a suitable high-boiling solvent in a reaction vessel equipped with a reflux condenser.

  • Increase the temperature to 130-140 °C.

  • Add a basic hydroxide (e.g., sodium hydroxide or potassium hydroxide) portion-wise to the heated solution.

  • Maintain the temperature and stir the reaction mixture for 2 hours after the addition is complete.

  • After the reaction, remove the solvent by distillation.

  • Add deionized water to the residue and perform another distillation.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 6-7.

  • Evaporate the water under reduced pressure.

  • Add methanol to the residue, reflux for 30 minutes, and then cool to room temperature.

  • Filter the mixture, concentrate the filtrate, and purify the resulting pyridin-3-ol by reduced pressure distillation.

III. De Novo Synthesis: Building the Pyridine Ring

Constructing the pyridin-3-ol core from acyclic or non-pyridine heterocyclic precursors offers great flexibility in introducing a variety of substituents.

A. Ring Transformation of Furan Derivatives

A powerful and increasingly popular strategy involves the transformation of readily available furan derivatives, which can be sourced from biomass. This approach is often a one-pot process involving oxidation and rearrangement in the presence of an ammonia source.

Causality of Experimental Choices: The mechanism involves the oxidation of the furan ring, followed by an acid-catalyzed ring-opening and subsequent recyclization incorporating a nitrogen atom from an ammonia source. For instance, when using furfurylamine, an oxidant like hydrogen peroxide in the presence of a strong acid (HCl) initiates the transformation. The reaction conditions are optimized to favor the desired rearrangement pathway leading to the pyridin-3-ol structure.

Experimental Protocol: Synthesis of Pyridin-3-ol from Furfurylamine

  • In a reaction vessel, cool a solution of hydrochloric acid to 0-5 °C.

  • To this, add furfurylamine, maintaining the low temperature.

  • Add hydrogen peroxide dropwise to the mixture, ensuring the temperature remains between 0-5 °C. The molar ratio of furfurylamine:HCl:H₂O₂ should be approximately 1:5:1.1.

  • After the addition is complete, heat the reaction mixture to reflux (100-105 °C) for about 30 minutes.

  • After cooling, the pyridin-3-ol can be isolated and purified by standard work-up procedures, yielding a product with high purity.

B. Hetero-Diels-Alder Reactions of Oxazoles

The hetero-Diels-Alder reaction provides an elegant and convergent route to highly substituted pyridin-3-ols. In this [4+2] cycloaddition, an oxazole acts as the azadiene component, reacting with a dienophile to form a bicyclic intermediate that subsequently aromatizes to the pyridine ring.

Causality of Experimental Choices: The oxazole ring functions as an electron-deficient azadiene, making it suitable for inverse electron demand Diels-Alder reactions. When an electron-donating group, such as an alkoxy group, is present at the 5-position of the oxazole, it can react with a variety of dienophiles. The reaction often requires a Lewis acid catalyst, such as Nd(OTf)₃, to activate the dienophile and promote the cycloaddition at room temperature. The subsequent elimination of the alkoxy group and the oxygen bridge from the bicyclic intermediate leads to the formation of the aromatic pyridin-3-ol.

IV. Comparative Performance of Synthetic Methods

To facilitate a direct comparison, the key performance indicators of the discussed methodologies are summarized in the table below.

MethodStarting MaterialsKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Sulfonation/Alkali Fusion PyridineFuming H₂SO₄, HgSO₄, NaOH/KOH>60%[3]High Temperature (210-220 °C and higher)High yield, readily available starting material.Harsh conditions, use of toxic mercury catalyst, high energy consumption.
SNAr on 3-Halopyridine 3-ChloropyridineNaOH or KOHHigh[2]High Temperature (130-140 °C)Direct conversion, suitable for industrial production.[2]Requires high temperatures, limited to available halopyridines.
From Furan Derivatives Furfurylamine or FurfuralH₂O₂, HCl or NH₃, CatalystUp to 76%[4]Moderate Temperature (0-105 °C)Utilizes renewable starting materials, good yield and purity.[4]Can involve multi-step workup.
Hetero-Diels-Alder 5-Alkoxyoxazoles, DienophilesNd(OTf)₃Good to ExcellentRoom TemperatureMild conditions, high functional group tolerance, single-step process.Requires synthesis of substituted oxazole precursors.

V. Mechanistic and Workflow Visualizations

To further clarify the discussed synthetic pathways, the following diagrams illustrate the core mechanisms and experimental workflows.

sulfonation_fusion Pyridine Pyridine Sulfonation Sulfonation (H₂SO₄/SO₃, HgSO₄, 220°C) Pyridine->Sulfonation PSA Pyridine-3-sulfonic Acid Sulfonation->PSA Fusion Alkali Fusion (NaOH, >300°C) PSA->Fusion Product Pyridin-3-ol Fusion->Product

Fig. 1: Workflow for the Sulfonation-Fusion Synthesis of Pyridin-3-ol.

snar_mechanism Reactants 3-Chloropyridine + OH⁻ TransitionState Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->TransitionState Step 1: Addition Products Pyridin-3-ol + Cl⁻ TransitionState->Products Step 2: Elimination Attack Nucleophilic Attack Elimination Loss of Leaving Group

Fig. 2: Generalized SNAr Mechanism for the Hydroxylation of 3-Chloropyridine.

furan_transformation Furfural Furfural Ammonolysis Ammonolysis & Oxidation (NH₃, Catalyst, 120-140°C) Furfural->Ammonolysis Product Pyridin-3-ol Ammonolysis->Product

Fig. 3: Simplified Workflow for the Synthesis of Pyridin-3-ol from Furfural.

VI. Conclusion and Future Perspectives

The synthesis of pyridin-3-ols is a mature field with a diverse array of reliable methods. The classical sulfonation-fusion route, while effective, is increasingly being supplanted by more sustainable and milder alternatives. The transformation of furan derivatives stands out as a particularly promising strategy, leveraging renewable feedstocks to access this important heterocyclic core. For the synthesis of highly functionalized analogs, the hetero-Diels-Alder reaction offers unparalleled elegance and efficiency. The direct SNAr approach on halopyridines remains a viable and industrially relevant method.

As the demand for structurally complex and functionally diverse pyridin-3-ol derivatives continues to grow, particularly in the life sciences, the development of new synthetic methodologies will undoubtedly focus on improving step economy, expanding substrate scope, and enhancing the overall environmental profile of these crucial transformations. Future research will likely see a greater emphasis on catalytic and multicomponent reactions that can rapidly assemble molecular complexity from simple, readily available precursors.

VII. References

  • Preparation method of 3-hydroxypyridine. CN105175320A. Available at:

  • Preparation method of 3-hydroxy-pyridine. CN103664760A. Available at:

  • 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. CN111170935B. Available at:

  • Zhang, Z., Li, S., & Ge, H. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Xiandai Huagong, 27(11), 53-55.

  • A general and single-step access to polysubstituted 3-hydroxypyridine scaffolds via hetero-Diels–Alder (HDA) reactions between readily prepared 5-ethoxyoxazoles and dienophiles. Chemical Communications. Available at: [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Available at: [Link]

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6-(Methylsulfonyl)pyridin-3-ol Against Known c-MET/ALK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the identification and validation of novel kinase inhibitors are paramount. This guide provides a comprehensive framework for benchmarking a novel compound, using 6-(Methylsulfonyl)pyridin-3-ol as a case study, against established inhibitors targeting the c-MET and ALK receptor tyrosine kinases. While direct inhibitory data for this compound is not yet publicly available, its pyridin-3-ol scaffold is a recognized pharmacophore in numerous kinase inhibitors. This guide, therefore, presents a plausible and scientifically rigorous, albeit hypothetical, scenario for its evaluation.

Our primary benchmark for this comparative analysis is Crizotinib , a well-characterized, ATP-competitive dual inhibitor of c-MET and anaplastic lymphoma kinase (ALK).[1][2][3] Crizotinib's established clinical relevance and extensive documentation make it an ideal reference for assessing the potential of a new chemical entity.

The Rationale: Targeting c-MET and ALK Pathways in Oncology

The c-MET and ALK receptor tyrosine kinases are critical drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[4][5][6] Their aberrant activation, often through genetic alterations like gene fusions or amplifications, leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[7][8][9]

The c-MET Signaling Pathway: Upon binding its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating key downstream pathways including PI3K/AKT, RAS/MAPK, and STAT3.[10] This cascade of events drives cellular processes like proliferation, motility, and invasion.

The ALK Signaling Pathway: In ALK-positive cancers, chromosomal rearrangements often lead to the formation of fusion proteins (e.g., EML4-ALK) that result in ligand-independent dimerization and constitutive kinase activity.[4][8] This aberrant signaling activates similar downstream effectors as c-MET, promoting oncogenesis.

Due to the critical role of these pathways in tumor progression, inhibiting c-MET and ALK has proven to be an effective therapeutic strategy.

Signaling Pathway Overview

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF c-MET c-MET HGF->c-MET Binds PI3K_AKT PI3K/AKT Pathway c-MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-MET->RAS_MAPK STAT3 STAT3 Pathway c-MET->STAT3 ALK Fusion Protein EML4-ALK ALK Fusion Protein->PI3K_AKT ALK Fusion Protein->RAS_MAPK ALK Fusion Protein->STAT3 Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Simplified c-MET and ALK signaling pathways leading to cancer cell proliferation, survival, and metastasis.

Benchmarking Strategy: A Multi-faceted Approach

A thorough evaluation of a novel inhibitor requires a combination of biochemical and cell-based assays. This allows for a comprehensive understanding of its potency, selectivity, and cellular efficacy.

Experimental Workflow

G Start Start Biochemical_Assays Biochemical Assays (IC50 Determination) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Target_Engagement Target Engagement (NanoBRET) Cell_Based_Assays->Target_Engagement Cell_Viability Cell Viability (MTT Assay) Cell_Based_Assays->Cell_Viability Data_Analysis Data Analysis & Comparison Target_Engagement->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for benchmarking a novel kinase inhibitor.

Biochemical Assays: Determining In Vitro Potency

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against both c-MET and ALK kinases.[11] This provides a direct measure of the compound's potency. The ADP-Glo™ Kinase Assay is a robust method for this purpose as it measures the amount of ADP produced during the kinase reaction.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare recombinant human c-MET and ALK enzymes, appropriate substrates, and ATP at a concentration close to the Km for each enzyme.

  • Compound Dilution: Prepare a serial dilution of this compound, Crizotinib (positive control), and a vehicle control (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP with the diluted compounds. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.

Hypothetical Comparative Data: Biochemical Potency
Compoundc-MET IC50 (nM)ALK IC50 (nM)
This compound1535
Crizotinib8[1]20[1]

This hypothetical data suggests that while this compound is a potent inhibitor of both kinases, it is slightly less potent than Crizotinib in this biochemical assay.

Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to evaluate a compound's performance in a more physiologically relevant context. These assays assess cell permeability, target engagement, and the ultimate effect on cell viability.

Target Engagement: Does the Compound Reach its Target?

The NanoBRET™ Target Engagement Assay is a powerful tool to quantify the interaction of a compound with its target protein in living cells.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (c-MET or ALK) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of this compound or Crizotinib, followed by the NanoBRET™ tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound, allowing for the determination of an IC50 value for target engagement.

Cell Viability: The Ultimate Test of Efficacy

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] For this, we would use cancer cell lines with known c-MET or ALK dependency, such as a c-MET amplified gastric cancer cell line and an ALK-rearranged NSCLC cell line.

  • Cell Seeding: Seed the chosen cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Crizotinib for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Comparative Data: Cellular Assays
CompoundTarget Engagement IC50 (nM)Cell Viability GI50 (nM)
c-MET ALK
This compound50100
Crizotinib2540

This hypothetical cellular data would suggest that this compound has good cell permeability and on-target activity, though it is less potent than Crizotinib in these cell-based models.

Conclusion and Future Directions

This guide outlines a structured and scientifically sound approach to benchmarking a novel kinase inhibitor, this compound, against the established drug Crizotinib. The combination of biochemical and cell-based assays provides a comprehensive initial assessment of the compound's potential.

Based on our hypothetical data, this compound demonstrates promise as a dual c-MET and ALK inhibitor. While appearing slightly less potent than Crizotinib, further investigation is warranted. Key next steps would include:

  • Kinome Selectivity Profiling: To assess the inhibitor's specificity against a broad panel of kinases, which is crucial for predicting potential off-target effects.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models of c-MET or ALK-driven cancers.

  • Pharmacokinetic and ADME Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties.

By following a rigorous benchmarking process, researchers can effectively evaluate the potential of novel kinase inhibitors and make informed decisions about their further development as potential cancer therapeutics.

References

  • PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer.

  • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor.

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer.

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.

  • Targeting the c-Met Signaling Pathway in Cancer.

  • Dual potent c-Met and ALK inhibitors: from common feature pharmacophore modeling to structure based virtual screening.

  • Crizotinib Interactions with ALK and c-MET.

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.

  • How do ALK-inhibitors work in ALK-positive lung cancer?

  • ROS1-positive non-small cell lung cancer: from genomics to treatment decisions.

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.

  • Step-by-Step Guide to Kinase Inhibitor Development.

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.

  • Cell Viability Assays - Assay Guidance Manual.

  • ALK-rearrangement in non-small-cell lung cancer (NSCLC).

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.

  • ALK - Biomarker Consortium.

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors.

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.

  • MTT assay protocol.

  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer.

  • Cell Viability Assay Protocols.

  • Targeting ALK Rearrangements in NSCLC: Current State of the Art.

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.

  • PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer.

  • c-Met inhibitor - Wikipedia.

  • Pharmacophore modeling and virtual screening studies to identify new c-Met inhibitors.

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors.

  • Hepatocyte growth factor receptor - Wikipedia.

  • The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review.

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.

  • How to Measure Cell Viability.

  • Common c-MET signaling pathways.

  • About ALK-positive Lung Cancer.

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.

  • Pyridine: the scaffolds with significant clinical diversity.

  • MTT Cell Assay Protocol.

  • Action against c-Met kinase inhibitory of selected compounds 8 and 9.

  • Structure of c-Met inhibitors in clinical trials.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

  • The Met Signaling Pathway and Cancer.

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.

  • What are c-Met agonists and how do they work?

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.

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Assessing the Novelty of 6-(Methylsulfonyl)pyridin-3-ol in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with therapeutic potential is a constant endeavor. The patent landscape serves as a critical roadmap, outlining both protected intellectual property and uncharted territories ripe for exploration. This guide provides an in-depth analysis of the novelty of 6-(Methylsulfonyl)pyridin-3-ol, a pyridinol derivative, by examining its presence—or notable absence—in the current patent literature. We will delve into the closest known analogs, propose a synthetic route, and outline a comparative experimental framework to evaluate its potential as a valuable building block in medicinal chemistry.

Core Assessment: Is this compound a Novel Compound?

A comprehensive search of major patent databases reveals no patents or patent applications that explicitly claim or disclose the chemical compound This compound . This absence is a strong indicator of its novelty in the context of patented inventions. While the broader class of sulfonyl-substituted pyridines is well-represented, this specific substitution pattern with a hydroxyl group at the 3-position appears to be unexplored territory.

The closest structural analog found extensively in the patent literature is 6-(methylsulfonyl)pyridin-3-amine (CAS 187143-22-2). This compound is frequently cited as an intermediate in the synthesis of more complex molecules, particularly in the domain of kinase inhibitors and other therapeutic agents[1][2][3]. The prevalence of this amino-analog underscores the utility of the 6-(methylsulfonyl)pyridine scaffold in drug discovery programs.

Another relevant class of compounds found in the patent literature includes intermediates for the synthesis of COX-2 inhibitors like Etoricoxib, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[4][5]. While structurally more distant, these examples further establish the significance of the pyridyl-sulfonyl motif in pharmaceuticals.

The following diagram illustrates the structural relationship between this compound and its closest prior art analog.

G This compound This compound (Novel Compound) 6-(Methylsulfonyl)pyridin-3-amine 6-(Methylsulfonyl)pyridin-3-amine (Known Intermediate) This compound->6-(Methylsulfonyl)pyridin-3-amine Structural Analog (OH vs. NH2)

Caption: Structural comparison of the novel compound and its closest known analog.

Comparative Analysis: Potential Advantages and Applications

The substitution of an amine with a hydroxyl group can have profound effects on a molecule's physicochemical properties and biological activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions with biological targets compared to a primary amine. Furthermore, the pKa of the pyridinol will differ significantly from the pyridinamine, influencing its ionization state at physiological pH and consequently its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the prevalence of the 6-(methylsulfonyl)pyridine scaffold in kinase inhibitors, it is plausible that this compound could serve as a novel building block for the development of new therapeutics in oncology and immunology. The hydroxyl group could be a key pharmacophoric feature or a handle for further derivatization.

Proposed Synthesis of this compound

Leveraging the known synthesis of 6-(methylsulfonyl)pyridin-3-amine, a straightforward synthetic route to this compound can be proposed. The synthesis of the amino analog often starts from 2-(methylsulfonyl)-5-nitropyridine, which is then reduced to the amine[1]. A similar strategy can be employed, followed by a diazotization-hydrolysis sequence to convert the amine to a hydroxyl group.

Experimental Protocol:

Step 1: Synthesis of 6-(methylsulfonyl)pyridin-3-amine (Intermediate)

  • To a solution of 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water), add a reducing agent such as iron powder (3.0 eq) and an acid catalyst like ammonium chloride (6.0 eq)[1].

  • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-(methylsulfonyl)pyridin-3-amine.

Step 2: Synthesis of this compound

  • Dissolve 6-(methylsulfonyl)pyridin-3-amine (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature to form the diazonium salt in situ.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) to facilitate the hydrolysis of the diazonium salt.

  • Monitor the evolution of nitrogen gas and the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The following diagram outlines the proposed synthetic workflow.

G cluster_0 Synthesis of this compound Start 2-(Methylsulfonyl)-5-nitropyridine Step1 Reduction (Fe, NH4Cl) Start->Step1 Intermediate 6-(Methylsulfonyl)pyridin-3-amine Step1->Intermediate Step2 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic route to this compound.

Framework for a Comparative Study: this compound vs. 6-(methylsulfonyl)pyridin-3-amine

To establish the unique value of this compound, a direct comparison with its closest known analog is essential. The following experimental plan provides a framework for such a study.

Physicochemical Property Comparison
PropertyThis compound (Predicted)6-(methylsulfonyl)pyridin-3-amine (Known)Experimental Method
Solubility Higher in polar protic solventsModerate in polar solventsMeasurement in a panel of standard solvents (e.g., water, ethanol, DMSO, ethyl acetate)
pKa Acidic (phenol) and basic (pyridine)Basic (amine and pyridine)Potentiometric titration or UV-spectrophotometric analysis
LogP Lower (more hydrophilic)Higher (more lipophilic)Shake-flask method (octanol/water) or calculated
Melting Point To be determined148-152 °CDifferential Scanning Calorimetry (DSC)
Crystal Structure To be determinedTo be determinedSingle-crystal X-ray diffraction
Biological Activity Screening

Given the therapeutic areas where sulfonyl-substituted pyridines have been explored, a comparative screening of this compound and its amino analog against a panel of relevant biological targets is warranted.

Experimental Protocol: Kinase Inhibition Assay

  • Select a panel of kinases relevant to oncology and inflammation (e.g., tyrosine kinases, serine/threonine kinases).

  • Perform in vitro kinase inhibition assays using a radiometric or fluorescence-based method.

  • Determine the IC50 values for both this compound and 6-(methylsulfonyl)pyridin-3-amine against each kinase.

  • A significant difference in IC50 values would indicate a distinct structure-activity relationship (SAR) for the hydroxyl versus the amino substitution.

Experimental Protocol: Antimicrobial Activity Assay

  • Test both compounds against a panel of Gram-positive and Gram-negative bacteria.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound against each bacterial strain using a broth microdilution method.

  • Compare the MIC values to assess the relative antimicrobial potency.

The following diagram illustrates the proposed comparative workflow.

G cluster_0 Comparative Workflow Compound1 This compound PhysChem Physicochemical Characterization Compound1->PhysChem BioActivity Biological Screening Compound1->BioActivity Compound2 6-(Methylsulfonyl)pyridin-3-amine Compound2->PhysChem Compound2->BioActivity Solubility Solubility PhysChem->Solubility pKa pKa PhysChem->pKa LogP LogP PhysChem->LogP KinaseAssay Kinase Inhibition Assay BioActivity->KinaseAssay AntimicrobialAssay Antimicrobial Assay BioActivity->AntimicrobialAssay DataAnalysis Comparative Data Analysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis KinaseAssay->DataAnalysis AntimicrobialAssay->DataAnalysis

Caption: Workflow for comparing the novel compound with its known analog.

Conclusion

The compound this compound represents a novel chemical entity with no apparent prior disclosure in the patent literature. Its close structural relationship to the known synthetic intermediate, 6-(methylsulfonyl)pyridin-3-amine, suggests a high potential for utility in drug discovery and development. The proposed synthetic route is feasible based on established chemical transformations. A systematic comparative study of its physicochemical and biological properties against its amino analog will be crucial in elucidating its unique characteristics and potential advantages. For medicinal chemists and drug development professionals, this compound offers an attractive and unexplored scaffold for the design of new therapeutic agents.

References

  • ChemicalBook: 6-(Methylsulfonyl)-3-pyridinamine Source: ChemicalBook
  • Bidepharm: 6-(甲基磺酰基)-3-吡啶胺 Source: Bidepharm
  • Alchemyst: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

    • Source: Alchemyst
    • URL: [Link]

  • Google Patents: WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
  • Google Patents: US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6-(Methylsulfonyl)pyridin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Methylsulfonyl)pyridin-3-ol, ensuring the safety of your personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the utmost confidence and scientific rigor.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a corrosive solid that can cause severe skin burns and serious eye damage[1]. A critical characteristic of this compound is its reactivity with water, which liberates toxic gas[1]. This dictates that all handling and disposal procedures must be conducted in a manner that strictly avoids contact with moisture.

Key Hazard Information:

Hazard StatementClassificationSource
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Serious Eye Damage[1]
Contact with water liberates toxic gasEUH029[1]
May cause respiratory irritationSpecific target organ toxicity – single exposure[2][3]
Harmful if swallowedAcute toxicity, oral[3]

This information is derived from the Safety Data Sheet (SDS), which should always be consulted as the primary source of safety information before handling any chemical.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide you through the safe disposal of this compound. This procedure is grounded in the principles of minimizing exposure, preventing accidental reactions, and adhering to regulatory compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive nature of this compound, a robust selection of PPE is non-negotiable. Before handling the compound for disposal, ensure you are wearing the following[1][4]:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, neoprene). Ensure the gloves are inspected for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, consider a chemical-resistant suit.

  • Respiratory Protection: All handling of this compound waste must be conducted within a certified chemical fume hood to avoid inhalation of any dust or liberated gases[1].

Step 2: Waste Segregation and Containerization - The Principle of Incompatibility

Proper segregation of chemical waste is fundamental to laboratory safety. Due to its reactivity, this compound waste must be collected in a dedicated and appropriately labeled container.

  • Container Selection: Use a clean, dry, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be clearly labeled as "Hazardous Waste: this compound" and should include the relevant hazard pictograms (corrosive, toxic).

  • Waste Segregation: Never mix this compound waste with other chemical waste streams, especially aqueous waste or waste containing reactive compounds like acids or bases[5].

Step 3: The Disposal Procedure for Uncontaminated and Contaminated Waste

For Small Quantities of Unused or Uncontaminated this compound:

  • Work in a Fume Hood: Ensure all operations are performed in a certified chemical fume hood.

  • Inert Atmosphere (Recommended): If possible, handle the solid under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Use non-sparking tools for the transfer.

  • Seal and Store: Securely seal the container. Store it in a cool, dry, and well-ventilated area designated for corrosive hazardous waste, away from incompatible materials.

For Contaminated Materials (e.g., gloves, weighing paper, absorbent pads):

  • Minimize Contamination: During your experimental work, use disposable materials where possible to minimize the volume of contaminated waste.

  • Collect Contaminated Debris: Place all contaminated solid waste into the same designated hazardous waste container as the pure compound.

  • Do Not Add Solvents: Do not add any solvents to the solid waste container unless it is part of a specific institutional protocol for stabilization, and you are certain of its compatibility.

Step 4: Accidental Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: If the spill is large or outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust. Do not use water to clean the spill area, as this will liberate toxic gas[1].

  • Decontamination: The spill area should be decontaminated with a dry, inert absorbent material (e.g., sand, vermiculite). This absorbent material must then be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Logic of Safe Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical safety checkpoints.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Need to Dispose of This compound assess_hazards Step 1: Assess Hazards - Corrosive Solid - Water Reactive (Toxic Gas) - Review SDS start->assess_hazards ppe Step 2: Don Appropriate PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess_hazards->ppe waste_type Is the waste pure solid or contaminated debris? ppe->waste_type spill Accidental Spill? ppe->spill pure_solid Pure Solid Waste Protocol - Work in Fume Hood - Transfer to Labeled Container - Use Non-Sparking Tools waste_type->pure_solid Pure Solid contaminated_debris Contaminated Debris Protocol - Place in same Labeled Container - Do not add solvents waste_type->contaminated_debris Contaminated containerize Step 3: Securely Seal Waste Container pure_solid->containerize contaminated_debris->containerize spill->waste_type No spill_procedure Spill Cleanup Protocol - Evacuate & Ventilate - Use Dry Absorbent - NO WATER spill->spill_procedure Yes spill_procedure->containerize storage Step 4: Store in Designated Corrosive Waste Area - Cool, Dry, Ventilated containerize->storage ehs_pickup Step 5: Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Final Disposition: Institutional and Regulatory Compliance

The final and most critical step in the disposal process is to ensure that the collected waste is handled and disposed of by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Never pour this compound or any chemical waste down the drain[6]. Your institution's EHS department is your primary resource for scheduling waste pick-up and for any specific questions regarding disposal procedures.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemwatch. (n.d.). Chemwatch GHS SDS 1282 - Sdfine. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet: 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Methylsulfonyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 6-(Methylsulfonyl)pyridin-3-ol, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). By understanding the rationale behind each step, you can foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Risk Mitigation

The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[4] The operational plan should be built around minimizing the risk of these exposures at every stage of handling, from preparation to disposal.

Personal Protective Equipment (PPE) Selection and Specifications

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound, with detailed specifications to ensure efficacy.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Pyridine and its derivatives can be absorbed through the skin.[4] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical safety goggles with side shields and a face shieldProtects against splashes and airborne particles.[5] Goggles provide a seal around the eyes, while a face shield offers broader protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat made of a chemically resistant materialPrevents contact with skin and personal clothing. The coat should be regularly laundered and not worn outside the laboratory to prevent cross-contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higherRecommended, especially when handling the compound as a powder or when there is a risk of aerosolization, to prevent inhalation of harmful particles.[6][7]
Foot Protection Closed-toe shoes made of a non-porous materialProtects feet from spills and falling objects.

Step-by-Step PPE Protocols

Adherence to a strict protocol for donning and doffing PPE is critical to prevent contamination.

Donning PPE Workflow

G A Wash hands thoroughly B Don laboratory coat A->B C Don N95 respirator (if required) B->C D Don chemical safety goggles and face shield C->D E Don inner pair of gloves D->E F Don outer pair of gloves over the cuff of the lab coat E->F G A Remove outer pair of gloves B Remove laboratory coat A->B C Remove face shield and goggles B->C D Remove inner pair of gloves C->D E Remove N95 respirator (if used) D->E F Wash hands thoroughly E->F

Caption: Sequential process for correctly doffing PPE to avoid contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing
  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to control airborne particles. [3]2. Weighing: If handling the compound as a powder, use a balance inside the fume hood or in a designated weighing enclosure.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

During the Procedure
  • Avoid Contact: Never touch your face, eyes, or any personal items with gloved hands.

  • Glove Integrity: If a glove is torn or suspected of being contaminated, remove both pairs of gloves, wash your hands, and don fresh pairs. [8]3. Minimize Aerosols: When dissolving or transferring the compound, do so slowly and carefully to avoid splashing and aerosol generation.

Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling process.

Waste TypeDisposal Procedure
Contaminated Gloves, Lab Coat, and other solid waste Place in a designated, sealed, and clearly labeled hazardous waste container.
Excess this compound Dispose of as hazardous chemical waste in accordance with federal, state, and local environmental regulations. [4]Do not pour down the drain.
Contaminated Glassware Rinse with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed normally.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [4][9]Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][9]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. [9][10]Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1][3]Seek immediate medical attention.

By implementing these comprehensive safety measures, researchers can confidently handle this compound while prioritizing their well-being and maintaining the integrity of their work.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride.
  • Whitford, F., et al. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Purdue University Extension.
  • Actylis Lab Solutions. (2010). Pyridine MSDS.
  • ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Scribd. (n.d.). Pyridine Msds.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Pyridinesulfonic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Methylthio)t[1][4][10]riazolo[1,5-a]pyrimidin-7-amine, 95+%. Retrieved from

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Center for Biotechnology Information. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central.
  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.